Product packaging for Echinone(Cat. No.:CAS No. 80348-65-8)

Echinone

Cat. No.: B1199259
CAS No.: 80348-65-8
M. Wt: 344.4 g/mol
InChI Key: SCIUCADXFKAPEB-INIZCTEOSA-N
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Description

Echinone is an acetate ester and a hydroxy-1,4-naphthoquinone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O6 B1199259 Echinone CAS No. 80348-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80348-65-8

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

[(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C19H20O6/c1-10(2)5-8-16(25-11(3)20)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24-4/h5-7,9,16,23H,8H2,1-4H3/t16-/m0/s1

InChI Key

SCIUCADXFKAPEB-INIZCTEOSA-N

SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Other CAS No.

80348-65-8

Origin of Product

United States

Foundational & Exploratory

Echinenone: A Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a ketocarotenoid derived from β-carotene, is a pigment of significant interest due to its widespread natural occurrence and potential biological activities. This technical guide provides a comprehensive overview of the primary natural sources and distribution of echinenone across various taxa, with a particular focus on marine organisms and microorganisms. Quantitative data on echinenone content are presented in detailed tables to facilitate comparative analysis. Furthermore, this guide outlines established experimental protocols for the extraction, identification, and quantification of echinenone. The biosynthetic pathway leading to echinenone formation is elucidated and visualized. While direct evidence for specific signaling pathways modulated by echinenone is still emerging, this document explores the potential antioxidant and anti-inflammatory mechanisms of action based on the broader understanding of carotenoid bioactivity, providing a foundation for future research and drug development endeavors.

Natural Sources and Distribution of Echinenone

Echinenone is synthesized by a variety of organisms, primarily as a photoprotective and antioxidant agent. Its distribution spans from prokaryotic cyanobacteria to various marine invertebrates, which often acquire it through their diet.

Cyanobacteria and Microalgae

Cyanobacteria are prominent producers of echinenone, where it plays a role in photoprotection.[1][2] Several species of microalgae have also been identified as sources of this ketocarotenoid.

Marine Invertebrates

Echinenone is frequently found in marine invertebrates, particularly in their reproductive tissues, suggesting a role in reproductive success and larval development.

  • Sea Urchins: The gonads of many sea urchin species are notably rich in echinenone, which contributes to their characteristic color.[3][4][5] The presence of echinenone in the gut wall of sea urchins indicates that this is a primary site for the metabolic conversion of dietary β-carotene into echinenone.[1] Echinenone is the predominant carotenoid in the gonads, with the 9'-cis isomer often being more abundant than the all-trans form.[1]

  • Crustaceans: Traces of echinenone have been identified in various crustaceans. While not the primary carotenoid in most species, its presence points to metabolic pathways for β-carotene conversion.

  • Marine Sponges: While research is ongoing, some marine sponges have been found to contain a variety of carotenoids, and further investigation may reveal the presence of echinenone in more species.

Quantitative Data on Echinenone Distribution

The following tables summarize the available quantitative data on echinenone content in various organisms, providing a basis for comparison and for identifying potent natural sources.

Table 1: Echinenone Content in Cyanobacteria and Microalgae

SpeciesEchinenone ContentReference
Aphanothece microscopica28.3% of total carotenoids[6]
Chlorella vulgaris22.8% of total carotenoids[6]
Anabaena variabilisMajor xanthophyll[7]
Phormidium persicinumTrace amounts[7]
Phormidium ectocarpiTrace amounts[7]
Phormidium fragileTrace amounts[7]
Haematococcus pluvialis (green vegetative stage)0.06 ± 0.01 mg g−1 DW[8]

Table 2: Echinenone Content in Marine Invertebrates

SpeciesTissueEchinenone ContentReference
Paracentrotus lividusGonads~50-60% of total carotenoid[1]
Evechinus chloroticusGonads~88 µg/g wet weight (>80% of total carotenoid)[3]
Psammechinus miliarisGut WallPresent[4]
Psammechinus miliarisGonadsSelectively accumulated[4]
Strongylocentrotus intermediusGonadsIncreased with dietary β-carotene[5]
Strongylocentrotus droebachiensisFemale Gonads (pre-spawning)~275 µg g–1 dry mass[9]
Strongylocentrotus droebachiensisMale Gonads>600 to <200 µg g–1 dry mass[9]

Experimental Protocols

Extraction and Saponification of Echinenone

This protocol describes a general method for the extraction and saponification of echinenone from biological samples.

Materials:

  • Biological sample (e.g., lyophilized microalgae, sea urchin gonad)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Saturated NaCl solution

  • 10% (w/v) methanolic KOH

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glassware (beakers, flasks, separatory funnel)

Procedure:

  • Extraction:

    • Homogenize the sample with acetone or a mixture of acetone and methanol.

    • Repeat the extraction until the residue is colorless.

    • Combine the extracts and centrifuge to remove solid debris.

    • Transfer the supernatant to a separatory funnel.

  • Partitioning:

    • Add n-hexane or dichloromethane and saturated NaCl solution to the separatory funnel.

    • Shake gently to partition the carotenoids into the organic phase.

    • Collect the organic phase and wash it with distilled water to remove residual salts and water-soluble impurities.

  • Saponification (optional, to hydrolyze carotenoid esters):

    • Add an equal volume of 10% methanolic KOH to the extract.

    • Incubate in the dark at room temperature for 2-4 hours or overnight.

    • After saponification, add water and re-extract the carotenoids with n-hexane or dichloromethane.

    • Wash the organic phase with water until neutral.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • Re-dissolve the residue in a known volume of an appropriate solvent for analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method provides a robust approach for the separation and quantification of echinenone.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and diode-array detector (DAD)

  • Reversed-phase C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient system is typically used. An example gradient could be:

    • Solvent A: Acetonitrile:Methanol:Water (e.g., 84:14:2, v/v/v)

    • Solvent B: Dichloromethane or Methyl-tert-butyl ether

  • The gradient program should be optimized to achieve good separation of echinenone from other carotenoids.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of authentic echinenone in a suitable solvent (e.g., acetone) to create a calibration curve.

  • Sample Preparation: Re-dissolve the dried extract in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 20 µL).

    • Set the DAD to monitor at the maximum absorption wavelength of echinenone (approximately 458-462 nm in common solvents).

  • Analysis:

    • Inject the standards and the sample.

    • Identify the echinenone peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the authentic standard.

    • Quantify the amount of echinenone in the sample using the calibration curve generated from the standards.

Biosynthesis and Potential Signaling Pathways

Echinenone Biosynthesis Pathway

Echinenone is synthesized from β-carotene through the action of a specific enzyme, β-carotene ketolase. There are two main types of this enzyme, CrtO and CrtW, which are found in different organisms.

Echinenone_Biosynthesis BetaCarotene β-Carotene Echinenone Echinenone BetaCarotene->Echinenone Oxidation CrtO_CrtW β-Carotene Ketolase (CrtO or CrtW) CrtO_CrtW->BetaCarotene

Caption: Biosynthesis of echinenone from β-carotene.

Potential Signaling Pathways of Echinenone

While the direct molecular targets and signaling pathways of purified echinenone are not yet fully elucidated, the known antioxidant and anti-inflammatory properties of carotenoid-rich extracts containing echinenone suggest potential involvement in key cellular signaling cascades. Carotenoids are known to modulate pathways such as the Nrf2, MAPK, and NF-κB pathways.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a master regulator of the cellular antioxidant response. Carotenoids may activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. Some carotenoids have been shown to modulate MAPK signaling, which can influence inflammatory responses.

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The anti-inflammatory effects of some carotenoids are attributed to their ability to inhibit the activation of the NF-κB pathway.

The diagram below illustrates the potential interplay of carotenoids with these pathways, leading to antioxidant and anti-inflammatory effects. It is important to note that this is a generalized scheme for carotenoids, and further research is required to determine the specific interactions of echinenone.

Potential_Carotenoid_Signaling cluster_stress Oxidative & Inflammatory Stress cluster_carotenoid Carotenoid (e.g., Echinenone) cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response ROS ROS Nrf2 Nrf2 Pathway ROS->Nrf2 activates MAPK MAPK Pathway ROS->MAPK activates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB activates Carotenoid Carotenoid Carotenoid->ROS scavenges Carotenoid->Nrf2 may activate Carotenoid->MAPK may modulate Carotenoid->NFkB may inhibit Antioxidant_Response Antioxidant Response (e.g., HO-1, NQO1) Nrf2->Antioxidant_Response promotes Anti_inflammatory_Response Anti-inflammatory Response (e.g., ↓Cytokines, ↓iNOS) MAPK->Anti_inflammatory_Response influences NFkB->Anti_inflammatory_Response promotes (when inhibited)

Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by carotenoids.

Conclusion and Future Directions

Echinenone is a widely distributed ketocarotenoid with significant concentrations found in various cyanobacteria, microalgae, and marine invertebrates, particularly sea urchins. The established protocols for its extraction and quantification provide a solid foundation for further research into its biological roles. The biosynthesis of echinenone from β-carotene is a well-defined pathway.

The primary area for future research lies in elucidating the specific molecular mechanisms and signaling pathways through which echinenone exerts its biological effects. While its antioxidant potential is evident, detailed studies are needed to identify its direct cellular targets and to understand how it modulates key signaling cascades involved in inflammation and oxidative stress. Such investigations will be crucial for unlocking the full therapeutic and nutraceutical potential of this intriguing natural pigment.

References

The Transformation of Color: A Technical Guide to the Biosynthesis of Echinenone from Beta-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway converting beta-carotene into the ketocarotenoid echinenone. This conversion is a critical step in the production of various commercially valuable carotenoids, including canthaxanthin and astaxanthin, which have significant applications in the pharmaceutical, nutraceutical, and cosmetic industries. This document details the enzymatic players, reaction mechanisms, quantitative production data, and comprehensive experimental protocols relevant to this pathway, serving as a vital resource for researchers and professionals in the field.

Introduction

The biosynthesis of ketocarotenoids from beta-carotene is a pivotal biochemical process observed in a diverse range of organisms, from bacteria and algae to some animals. The introduction of a keto group onto the beta-ionone ring of beta-carotene marks the formation of echinenone, a molecule with enhanced antioxidant properties and a key intermediate in more complex carotenoid synthesis. Understanding and harnessing this pathway is crucial for the biotechnological production of these high-value compounds.

The conversion of beta-carotene to echinenone is primarily catalyzed by a class of enzymes known as beta-carotene ketolases. These enzymes introduce a keto group at the 4-position of the beta-ionone ring. This guide will focus on the two major, non-homologous families of beta-carotene ketolases: CrtW and CrtO, detailing their distinct mechanisms and characteristics.

The Biosynthetic Pathway

The conversion of beta-carotene to echinenone is a single-step enzymatic reaction. Echinenone can be further converted to canthaxanthin through the action of the same beta-carotene ketolase on the second beta-ionone ring.

Key Molecules:

  • Beta-Carotene: The substrate, a C40 carotenoid with two unsubstituted beta-ionone rings.

  • Echinenone: The product, a monoketocarotenoid with one keto group at the 4-position of one of the beta-ionone rings.

  • Canthaxanthin: A potential subsequent product, a diketocarotenoid with keto groups at the 4 and 4' positions.

Enzymes:

  • Beta-Carotene Ketolase (CrtW): An oxygen-dependent, non-heme di-iron enzyme. It is an integral membrane protein.[1]

  • Beta-Carotene Ketolase (CrtO): An oxygen-independent enzyme that utilizes an oxidized quinone as a cofactor. It belongs to the CrtI family of carotene desaturases and carotenoid oxidases.[2]

Enzymatic Mechanism

The two classes of beta-carotene ketolases employ different catalytic mechanisms to introduce the keto group.

  • CrtW Mechanism: This enzyme utilizes molecular oxygen and a di-iron center to catalyze the oxidation of the methylene group at the C-4 position of the beta-ionone ring. The exact mechanism is complex and involves the activation of oxygen by the iron center.

  • CrtO Mechanism: This enzyme's mechanism is independent of molecular oxygen. It involves a hydride transfer from the substrate to a quinone cofactor, leading to the formation of a carbocation intermediate. This is followed by the reaction with a hydroxide ion to form a hydroxy group, and subsequent oxidation to the final keto group.[2]

Quantitative Data

The efficiency of echinenone production from beta-carotene can vary significantly depending on the specific enzyme used and the expression host. The following tables summarize key quantitative data from studies on beta-carotene ketolases.

Enzyme SourceHost OrganismProduct(s)Production Rate/YieldReference
Brevundimonas sp. strain SD212 (CrtW)E. coliEchinenone & Canthaxanthin133.8 pmol/h/mg protein (Echinenone)[3]
Brevundimonas sp. strain SD212 (CrtW)E. coliEchinenone & Canthaxanthin78.0 pmol/h/mg protein (Canthaxanthin)[3]
Brevundimonas sp. strain SD212 (CrtW) with pG-KJE8 chaperoneE. coliEchinenone & Canthaxanthin213.3 pmol/h/mg protein (Echinenone)[3]
Brevundimonas sp. strain SD212 (CrtW) with pG-KJE8 chaperoneE. coliEchinenone & Canthaxanthin290.1 pmol/h/mg protein (Canthaxanthin)[3]
Nostoc flagelliforme (CrtO)Transgenic Nostoc sp. PCC 7120Echinenone>16% increase compared to control[4]
Nostoc flagelliforme (CrtO)Transgenic Nostoc sp. PCC 7120Canthaxanthin>80% increase compared to control[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of echinenone.

Heterologous Expression of Beta-Carotene Ketolase (CrtW) in E. coli

This protocol describes the expression of a CrtW enzyme in an E. coli strain engineered to produce beta-carotene.

Materials:

  • E. coli strain capable of beta-carotene production (e.g., carrying a plasmid with the crtE, crtB, crtI, and crtY genes).

  • Expression vector containing the crtW gene (e.g., pET-30a).

  • LB medium and agar plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose (if using an arabinose-inducible promoter for the beta-carotene pathway).

Procedure:

  • Transform the beta-carotene producing E. coli strain with the crtW expression vector using a standard heat-shock or electroporation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Inoculate a larger culture (e.g., 1 L) of LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce the expression of the beta-carotene pathway genes with L-arabinose (if applicable).

  • After 1 hour, induce the expression of the crtW gene by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to allow for proper protein folding and carotenoid production.

  • Harvest the cells by centrifugation. The cell pellet will be brightly colored due to the accumulation of carotenoids.

In Vitro Beta-Carotene Ketolase Activity Assay

This assay measures the enzymatic activity of the beta-carotene ketolase in cell-free extracts.

Materials:

  • Cell pellet from the heterologous expression.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Lysozyme and DNase I.

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.05% Triton X-100).

  • Beta-carotene substrate solution (dissolved in a minimal amount of chloroform and then diluted in assay buffer containing a detergent like Tween 80 to form micelles).

  • Cofactors: For CrtW, a reducing agent like ascorbate and a source of iron (FeSO4) may be required. For CrtO, a quinone cofactor (e.g., duroquinone) is needed.

  • Acetone or another organic solvent for carotenoid extraction.

Procedure:

  • Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the crude enzyme extract.

  • Set up the enzymatic reaction in a microcentrifuge tube:

    • Add a defined amount of crude enzyme extract to the assay buffer.

    • Add the necessary cofactors.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the beta-carotene substrate solution.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) with gentle shaking.

  • Stop the reaction by adding an equal volume of acetone to precipitate the protein and extract the carotenoids.

  • Vortex vigorously and then centrifuge to pellet the precipitated protein.

  • Transfer the supernatant containing the carotenoids to a new tube and analyze by HPLC.

HPLC Analysis of Carotenoids

This protocol outlines the separation and quantification of beta-carotene, echinenone, and canthaxanthin using reverse-phase HPLC.

Materials:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reverse-phase column.

  • Mobile phase: A gradient of solvents is typically used, for example, a mixture of acetonitrile, methanol, and dichloromethane, or a gradient of water and an organic solvent mixture.

  • Carotenoid standards (beta-carotene, echinenone, canthaxanthin).

  • Carotenoid extract from the in vitro assay or from whole cells.

Procedure:

  • Prepare a calibration curve using the carotenoid standards of known concentrations.

  • Filter the carotenoid extract through a 0.22 µm syringe filter before injection.

  • Inject a defined volume of the filtered extract onto the HPLC column.

  • Run the HPLC with a suitable solvent gradient to separate the different carotenoids. A typical gradient might start with a high percentage of a polar solvent and gradually increase the percentage of a nonpolar solvent.

  • Monitor the elution of the carotenoids at their respective maximum absorbance wavelengths (around 450-470 nm).

  • Identify the peaks corresponding to beta-carotene, echinenone, and canthaxanthin by comparing their retention times and UV-Vis spectra with the standards.

  • Quantify the amount of each carotenoid by integrating the peak area and comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthesis_of_Echinenone cluster_pathway Biosynthesis Pathway cluster_enzymes Enzyme Classes beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone CrtW / CrtO canthaxanthin Canthaxanthin echinenone->canthaxanthin CrtW / CrtO CrtW CrtW (Di-iron oxygenase) CrtO CrtO (Quinone-dependent)

Caption: Biosynthesis of echinenone and canthaxanthin from beta-carotene.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_analysis Analysis cluster_assay Enzyme Assay gene_cloning Clone crtW/crtO gene into expression vector transformation Transform E. coli (β-carotene producer) gene_cloning->transformation expression Induce gene expression (IPTG) transformation->expression extraction Extract carotenoids from cell pellet expression->extraction cell_lysis Cell Lysis expression->cell_lysis hplc HPLC Analysis extraction->hplc quantification Quantify Echinenone hplc->quantification in_vitro_assay In vitro activity assay with β-carotene cell_lysis->in_vitro_assay in_vitro_assay->extraction

Caption: Experimental workflow for echinenone production and analysis.

Conclusion

The biosynthesis of echinenone from beta-carotene represents a key enzymatic step in the production of a wide array of valuable ketocarotenoids. The two distinct classes of beta-carotene ketolases, CrtW and CrtO, offer different mechanistic approaches to this conversion, providing a versatile toolkit for metabolic engineering and synthetic biology applications. This technical guide has provided a comprehensive overview of the pathway, quantitative data on its efficiency, and detailed experimental protocols to empower researchers in their efforts to understand and optimize the production of echinenone and its derivatives. Further research into the structure-function relationships of these enzymes and the optimization of their expression in various host systems will continue to be a fruitful area of investigation with significant commercial and scientific implications.

References

The Crucial Role of Echinenone in Cyanobacterial Survival and Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a ketocarotenoid derived from β-carotene, plays a multifaceted and critical role in the biology of cyanobacteria. This pigment is not merely a passive component of the cellular membrane but an active participant in vital processes, including photoprotection, antioxidant defense, and the structural integrity of the photosynthetic machinery. This technical guide provides a comprehensive overview of the biological functions of echinenone in cyanobacteria, detailing its biosynthesis, its pivotal role in non-photochemical quenching through the Orange Carotenoid Protein (OCP), and its capacity to scavenge harmful reactive oxygen species. We present quantitative data on its accumulation under various stress conditions, detailed experimental protocols for its study, and visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers in the fields of microbiology, photosynthesis, and natural product-based drug development.

Introduction

Cyanobacteria, as ancient oxygenic photosynthetic organisms, have evolved sophisticated mechanisms to thrive in diverse and often harsh environments characterized by fluctuating light intensities and other stressors.[1][2] Central to their survival is a class of pigments known as carotenoids, which serve dual functions in light harvesting and photoprotection.[3][4] Among these, the ketocarotenoid echinenone has emerged as a key player in the cyanobacterial stress response system.[5]

This guide delves into the core biological functions of echinenone, providing a technical resource for scientists investigating cyanobacterial physiology and exploring the biotechnological potential of these organisms and their unique metabolic products.

Biosynthesis of Echinenone

Echinenone is synthesized from the ubiquitous carotenoid β-carotene through the enzymatic action of a β-carotene ketolase.[6][7] This conversion is a critical step that introduces a keto group onto the β-ionone ring of the β-carotene molecule, a modification essential for many of echinenone's specialized functions.[5]

Two distinct types of β-carotene ketolases have been identified in cyanobacteria: CrtO and CrtW.[1][4][8] While both enzymes catalyze the same fundamental reaction, they can exhibit different substrate specificities and efficiencies across various cyanobacterial species.[8][9] The expression and activity of these enzymes are often upregulated in response to environmental stressors, particularly high light and UV-B radiation, leading to an accumulation of echinenone.[10]

Echinenone_Biosynthesis beta_carotene β-Carotene echinenone Echinenone beta_carotene->echinenone canthaxanthin Canthaxanthin echinenone->canthaxanthin

Caption: Biosynthetic pathway of echinenone from β-carotene.

Role in Photoprotection: The Orange Carotenoid Protein (OCP)

One of the most well-characterized roles of echinenone is its function as the chromophore in the Orange Carotenoid Protein (OCP).[11][12] The OCP is a soluble protein that plays a central role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat, thereby protecting the photosystems from photodamage.[11][12]

Under low light conditions, the OCP exists in an inactive orange state (OCPO).[11][12] Upon exposure to strong blue-green light, the OCP undergoes a conformational change, converting to a red, active state (OCPR).[11][12] This photoactivation is dependent on the bound ketocarotenoid, with echinenone and its derivative 3'-hydroxyechinenone being the primary active chromophores.[11][13] The active OCPR then binds to the phycobilisome, the primary light-harvesting antenna complex in cyanobacteria, inducing energy quenching.[11][12] The presence of the carbonyl group on the echinenone molecule is considered essential for the photoactivity of the OCP.[5]

Interestingly, for OCPs bound with echinenone or 3'-hydroxyechinenone, the photoconversion to the active OCPR state requires the absorption of two photons, a mechanism that creates a threshold switch, preventing the downregulation of photosynthesis at low light intensities.[11][12]

OCP_Photoprotection cluster_OCP Orange Carotenoid Protein (OCP) OCPo OCPO (Inactive, Orange) OCPr OCPR (Active, Red) OCPo->OCPr High Light (Blue-Green) OCpo OCpo OCPr->OCpo Darkness / Low Light PBS_quenched Energy Dissipation (Heat) OCPr->PBS_quenched Binds to PBS PBS_active Energy Transfer to Photosystems Experimental_Workflow cluster_genetics Genetic Modification cluster_stress Stress Application cluster_analysis Analysis cluster_conclusion Conclusion wt Wild-Type Cyanobacterium mutant Generate crtO/crtW Knockout Mutant wt->mutant Transformation & Selection wt_stress WT + Stress mutant_stress Mutant + Stress stress Expose to High Light or other Stressors stress->wt_stress stress->mutant_stress hplc HPLC Pigment Analysis (Quantify Echinenone) wt_stress->hplc pam PAM Fluorometry (Fv/Fm, NPQ) wt_stress->pam ros ROS Measurement wt_stress->ros mutant_stress->hplc mutant_stress->pam mutant_stress->ros conclusion Determine Role of Echinenone in Photoprotection and Antioxidant Defense hplc->conclusion pam->conclusion ros->conclusion

References

Echinenone: An In-Depth Technical Guide on its Provitamin A Activity in Mammals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone (4-keto-β-carotene) is a naturally occurring carotenoid found in various algae, cyanobacteria, and certain marine invertebrates. While structurally similar to β-carotene, the presence of a keto group on one of its β-ionone rings significantly influences its biological activity. This technical guide provides a comprehensive overview of the current scientific understanding of echinenone's provitamin A activity in mammals. It delves into the quantitative aspects of its bioconversion to retinol, the enzymatic pathways involved, and the detailed experimental methodologies used to assess its efficacy. This document is intended to serve as a foundational resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development who are investigating the potential of echinenone as a source of vitamin A or as a therapeutic agent.

Quantitative Provitamin A Activity of Echinenone

The conversion of provitamin A carotenoids to retinol is not a 1:1 process and is influenced by the chemical structure of the carotenoid. The internationally recognized unit for vitamin A activity is the Retinol Activity Equivalent (RAE), which accounts for the varying bioconversion rates of different carotenoids.

While specific, direct quantitative data for the bioconversion of echinenone to retinol in mammals is limited in publicly available literature, it is generally categorized among "other provitamin A carotenoids." The established RAE for this category provides a baseline for its potential vitamin A activity.

Table 1: Retinol Activity Equivalents (RAE) of Provitamin A Carotenoids

CompoundRAE Ratio (by weight) to Retinol
Preformed Vitamin A (Retinol)1:1
β-Carotene (from supplements)2:1
β-Carotene (from food)12:1
α-Carotene24:1
β-Cryptoxanthin24:1
Echinenone (as "other provitamin A carotenoids") 24:1 (estimated) [1]

It is crucial to note that the 24:1 ratio for "other provitamin A carotenoids" is a generalized estimate. The actual bioconversion efficiency of echinenone may vary depending on factors such as the food matrix, dietary fat content, and the individual's vitamin A status. Further research with purified echinenone in mammalian models is necessary to establish a precise RAE value.

Enzymatic Conversion of Echinenone to Vitamin A

The conversion of provitamin A carotenoids into retinal, the precursor of retinol, is primarily carried out by two key enzymes in mammals: β-carotene 15,15'-oxygenase 1 (BCO1) and β-carotene 9',10'-oxygenase 2 (BCO2).

  • BCO1: This cytoplasmic enzyme is responsible for the symmetrical cleavage of the central 15,15' double bond of provitamin A carotenoids, yielding two molecules of retinal. For a carotenoid to be a substrate for BCO1, it must possess at least one unsubstituted β-ionone ring.

  • BCO2: Located in the inner mitochondrial membrane, BCO2 performs an asymmetrical (eccentric) cleavage at the 9',10' double bond of a broader range of carotenoids, including those with substituted β-ionone rings.

The presence of the 4-keto group on one of the β-ionone rings of echinenone suggests that its metabolism will differ from that of β-carotene. While BCO1 can cleave the unsubstituted β-ionone ring of echinenone to yield one molecule of retinal, the keto-substituted ring is not a substrate for this enzyme. BCO2, with its broader substrate specificity, is likely involved in the cleavage of the 4-keto-β-ionone ring, though the specific resulting apocarotenoids in mammals are yet to be fully elucidated.

Signaling Pathway of Echinenone Metabolism

Echinenone_Metabolism cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Cytoplasm Cytoplasm cluster_Mitochondria Mitochondria cluster_Circulation Circulation Echinenone_Diet Dietary Echinenone Echinenone_cyto Echinenone Echinenone_Diet->Echinenone_cyto Absorption Echinenone_mito Echinenone Echinenone_Diet->Echinenone_mito BCO1 BCO1 Echinenone_cyto->BCO1 Echinenone_cyto->Echinenone_mito Transport Retinal Retinal BCO1->Retinal Central Cleavage RDH Retinol Dehydrogenase Retinal->RDH Retinol Retinol To Circulation (via Chylomicrons) To Circulation (via Chylomicrons) Retinol->To Circulation (via Chylomicrons) RDH->Retinol BCO2 BCO2 Echinenone_mito->BCO2 Apocarotenoids Apocarotenoids BCO2->Apocarotenoids Eccentric Cleavage

Caption: Proposed metabolic pathway of echinenone in a mammalian enterocyte.

Experimental Protocols for Assessing Provitamin A Activity

Determining the provitamin A activity of a carotenoid like echinenone requires a multi-faceted approach, combining in vitro enzymatic assays and in vivo animal studies.

In Vitro Enzymatic Assays

These assays are crucial for understanding the direct interaction of echinenone with the key metabolic enzymes, BCO1 and BCO2.

Protocol: In Vitro Cleavage of Echinenone by Recombinant BCO1 and BCO2

  • Enzyme Expression and Purification:

    • Clone the full-length cDNA of mammalian BCO1 and BCO2 into a suitable expression vector (e.g., pET vector for E. coli or baculovirus vector for insect cells).

    • Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify the purity and concentration of the enzymes using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

  • Substrate Preparation:

    • Dissolve purified echinenone in an appropriate organic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Prepare a stock solution of known concentration, determined spectrophotometrically using the specific extinction coefficient for echinenone.

    • For the assay, the carotenoid is typically incorporated into mixed micelles (e.g., using bile salts like sodium taurocholate).

  • Enzymatic Reaction:

    • Set up the reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing the purified enzyme, the micellar echinenone substrate, and necessary co-factors (e.g., Fe(II) and an antioxidant like ascorbate).

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) in the dark to prevent photodegradation of carotenoids.

    • Include control reactions: no enzyme, heat-inactivated enzyme, and a known substrate like β-carotene.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., a mixture of hexane and ethanol).

    • Extract the carotenoids and their cleavage products into the organic phase.

    • Dry the organic extract under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for analysis.

    • Analyze the products using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Identify and quantify retinal and other potential apocarotenoids by comparing their retention times and absorption spectra to authentic standards.

In_Vitro_Assay_Workflow start Start recombinant_enzyme Purified Recombinant BCO1 or BCO2 start->recombinant_enzyme echinenone_substrate Echinenone in Micelles start->echinenone_substrate incubation Incubation (37°C, dark) recombinant_enzyme->incubation echinenone_substrate->incubation extraction Organic Solvent Extraction incubation->extraction analysis HPLC-PDA Analysis extraction->analysis quantification Quantification of Retinal & Apocarotenoids analysis->quantification end End quantification->end

Caption: Workflow for the in vitro enzymatic assay of echinenone cleavage.
In Vivo Animal Studies

In vivo studies are essential to determine the bioavailability, bioconversion, and overall vitamin A activity of echinenone in a physiological context. Rodent models (rats or mice) are commonly used.

Protocol: Determination of Echinenone Provitamin A Activity in a Rat Model

  • Animal Model and Diet:

    • Use weanling rats (e.g., Sprague-Dawley strain) depleted of vitamin A by feeding a vitamin A-deficient diet for a specified period (e.g., 4-6 weeks) until signs of deficiency appear or liver vitamin A stores are minimal.

    • Divide the vitamin A-depleted rats into groups:

      • Negative control (vitamin A-deficient diet).

      • Positive control (vitamin A-deficient diet supplemented with a known amount of retinyl acetate).

      • Test group (vitamin A-deficient diet supplemented with a known amount of echinenone).

  • Supplementation and Monitoring:

    • Administer the supplements orally (e.g., by gavage) for a defined period (e.g., 2-4 weeks).

    • Monitor the animals for weight gain and resolution of vitamin A deficiency symptoms (e.g., xerophthalmia).

  • Sample Collection and Analysis:

    • At the end of the study period, euthanize the animals and collect blood and liver samples.

    • Extract lipids from the serum and liver.

    • Quantify retinol and retinyl esters in the liver and retinol in the serum using HPLC.

  • Calculation of Provitamin A Activity:

    • Compare the liver vitamin A stores (retinol and retinyl esters) of the echinenone-supplemented group to the retinyl acetate-supplemented group.

    • The relative provitamin A activity of echinenone can be calculated based on the amount of echinenone required to produce the same increase in liver vitamin A stores as a known amount of retinyl acetate.

In_Vivo_Study_Workflow start Start: Weanling Rats depletion Vitamin A Depletion (4-6 weeks) start->depletion grouping Group Allocation depletion->grouping neg_control Negative Control (VAD Diet) grouping->neg_control pos_control Positive Control (+ Retinyl Acetate) grouping->pos_control test_group Test Group (+ Echinenone) grouping->test_group supplementation Oral Supplementation (2-4 weeks) neg_control->supplementation pos_control->supplementation test_group->supplementation euthanasia Euthanasia & Sample Collection (Blood, Liver) supplementation->euthanasia hplc HPLC Analysis of Liver & Serum Retinoids euthanasia->hplc calculation Calculation of Provitamin A Activity hplc->calculation end End calculation->end

Caption: Workflow for the in vivo determination of echinenone's provitamin A activity.

Future Directions and Conclusion

The study of echinenone's provitamin A activity in mammals is an emerging area with significant potential. While it is recognized as a provitamin A carotenoid, a more precise understanding of its bioconversion efficiency and metabolic fate is required. Future research should focus on:

  • Precise RAE Determination: Conducting in vivo studies with purified, isotopically labeled echinenone to establish a definitive RAE value.

  • Metabolite Identification: Characterizing the full range of apocarotenoids produced from the cleavage of echinenone by both BCO1 and BCO2.

  • Bioavailability Studies: Investigating the factors that influence the absorption and bioavailability of echinenone from different dietary sources.

  • Comparative Studies: Comparing the provitamin A activity of echinenone with other 4-keto-carotenoids to understand the structure-activity relationship.

References

An In-depth Technical Guide to the Discovery and Isolation of Echinenone

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone (β,β-Caroten-4-one) is a naturally occurring ketocarotenoid, an oxygenated derivative of β-carotene, recognized for its distinctive orange-red pigmentation and significant biological activities.[1][2] First identified in marine invertebrates, it is now known to be distributed across various organisms, including cyanobacteria, algae, and certain bacteria.[3][4][5] Echinenone functions as an accessory pigment in photosynthesis, a potent antioxidant, and a provitamin A.[1][3][6] Its role in cellular protection against photooxidative damage and its potential health benefits have made it a subject of increasing interest in biotechnology, nutraceuticals, and drug development.[1] This guide provides a comprehensive overview of the discovery of echinenone, its physicochemical properties, natural sources, and detailed protocols for its isolation and identification.

Discovery and Historical Context

The discovery of echinenone can be traced back to the 1930s through the work of several independent researchers studying pigments in different organisms.

  • 1935: Lederer first isolated a carotenoid pigment from the gonads of the sea urchin Paracentrotus lividus, which he named "echinenone."[3]

  • 1936: Heilbron and Lythgoe isolated a pigment from the cyanobacterium Oscillatoria rubrescens.[3]

  • 1938: Tischer isolated a pigment from the blue-green alga Aphanizomenon flos-aqua and named it "aphanin."[3]

Later work by Goodwin and Taha in 1950 demonstrated that echinenone and aphanin were, in fact, the same compound.[7] Further structural elucidation confirmed its identity as 4-keto-β-carotene.[3][4] A significant milestone was the isolation and identification of echinenone from a bacterial source, Micrococcus roseus, in 1970 by Schwartzel and Cooney, which expanded the known distribution of this carotenoid.[4][8][9]

Physicochemical Properties of Echinenone

Echinenone is a C40 tetraterpenoid.[10] Its structure is characterized by a β-carotene backbone with a ketone group at the C4 position of one of the β-ionone rings.[1][2] This structural feature is responsible for its unique properties compared to its precursor, β-carotene.

PropertyValueSource(s)
IUPAC Name β,β-Caroten-4-one[8]
Other Names 4-oxo-β-carotene, Aphanin, Myxoxanthin[2][3]
Molecular Formula C₄₀H₅₄O[8]
Molar Mass 550.87 g/mol [3][8]
Appearance Orange-red crystals[2][3]
Melting Point 178-180 °C[3]
Absorption Max (λmax) 472-478 nm (in Chloroform)[3]
Solubility Freely soluble in carbon disulfide, chloroform, benzene; Slightly soluble in pyridine, ether; Practically insoluble in methanol.[3]

Natural Sources and Biosynthesis

Echinenone is found in a diverse range of organisms. Commercial interest is growing in microbial sources for sustainable production.[5]

Key Natural Sources:

  • Marine Invertebrates: Sea urchins (Paracentrotus lividus)[3][5]

  • Cyanobacteria (Blue-Green Algae): Nostoc sp., Aphanizomenon flos-aqua, Oscillatoria rubrescens[3][11]

  • Microalgae: Botryococcus braunii[5][6]

  • Bacteria: Micrococcus roseus, Gordonia terrae[4][6]

Biosynthetic Pathway

Echinenone is synthesized from β-carotene in a single enzymatic step. This reaction is catalyzed by β-carotene ketolase (also known as CrtW or CrtO), which introduces a keto group at the 4-position of a β-ionone ring.[8][11][12] This pathway is a key branch in the biosynthesis of various ketocarotenoids, including canthaxanthin.[12]

Echinenone Biosynthesis BetaCarotene β-Carotene Enzyme β-carotene ketolase (CrtW / CrtO) BetaCarotene->Enzyme Echinenone Echinenone Enzyme2 β-carotene ketolase (CrtW / CrtO) Echinenone->Enzyme2 Canthaxanthin Canthaxanthin Enzyme->Echinenone + O₂ Enzyme2->Canthaxanthin + O₂

Biosynthesis of Echinenone from β-Carotene.

Experimental Protocol: Isolation and Purification from Micrococcus roseus

The following protocol is adapted from the methodology described by Schwartzel and Cooney (1970) for the isolation of echinenone from the bacterium Micrococcus roseus.[4][9] This general workflow can be adapted for other biological sources.

Step 1: Cell Culture and Harvesting
  • Cultivation: Culture Micrococcus roseus in an appropriate nutrient broth medium under optimal growth conditions (temperature, aeration) until sufficient biomass is achieved. The appearance of the orange-red pigmentation indicates carotenoid production.

  • Harvesting: Centrifuge the culture broth to pellet the bacterial cells.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Lyophilization: Freeze-dry the cell pellet to obtain a dry cell mass.

Step 2: Pigment Extraction
  • Solvent Extraction: Extract the total lipids and pigments from the lyophilized cells using a solvent mixture, typically chloroform-methanol (e.g., 2:1, v/v). Perform the extraction repeatedly until the cell debris becomes colorless.

  • Phase Separation: Pool the solvent extracts and add water to induce phase separation. The carotenoids will partition into the lower chloroform phase.

  • Drying: Collect the chloroform phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude pigment extract.

Step 3: Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Use a column packed with a suitable adsorbent like alumina or silica gel.

    • Elution: Apply the crude extract to the top of the column. Elute with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like acetone or diethyl ether.

    • Fraction Collection: Collect the colored fractions. Echinenone typically elutes as a distinct orange-red band. Monitor the separation visually and by thin-layer chromatography.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Use silica gel G plates.

    • Mobile Phase: Develop the plates in a solvent system such as hexane-acetone (e.g., 80:20, v/v).

    • Visualization: Echinenone will appear as a distinct spot. The retention factor (Rf) value can be compared with an authentic standard. This step is crucial for assessing the purity of the fractions from column chromatography.

Echinenone Isolation Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Harvest Harvest & Lyophilize Biomass SolventExtract Solvent Extraction (Chloroform:Methanol) Harvest->SolventExtract PhaseSeparation Phase Separation & Evaporation SolventExtract->PhaseSeparation CrudeExtract Crude Pigment Extract PhaseSeparation->CrudeExtract ColumnChrom Column Chromatography (Alumina/Silica) CrudeExtract->ColumnChrom TLC Purity Check via TLC ColumnChrom->TLC Collect Fractions Identification Spectroscopic ID (UV-Vis, MS) TLC->Identification PureEchinenone Purified Echinenone Identification->PureEchinenone

General workflow for the isolation of Echinenone.
Step 4: Identification and Characterization

  • UV-Visible Spectroscopy: Dissolve the purified pigment in a suitable solvent (e.g., chloroform, hexane, or ethanol) and record its absorption spectrum. Compare the absorption maxima (λmax) with published values for echinenone.[3]

  • Mass Spectrometry (MS): Determine the molecular weight of the purified compound. The expected molecular ion peak for C₄₀H₅₄O should be observed.

  • Co-chromatography: Compare the chromatographic behavior (on TLC and/or HPLC) of the isolated pigment with an authentic echinenone standard. The isolated compound should have the same retention time/factor as the standard.

  • Chemical Derivatization: A confirmatory test involves the chemical reduction of the keto group. Reduction of echinenone (4-keto-β-carotene) with a reducing agent like sodium borohydride yields isocryptoxanthin (4-hydroxy-β-carotene), which can be identified by its distinct spectral and chromatographic properties.[4][9]

Biological Activity and Potential Applications

Echinenone exhibits several biological activities that are of interest to the pharmaceutical and nutraceutical industries.

  • Antioxidant Activity: Like other carotenoids, echinenone is an effective quencher of singlet oxygen and other reactive oxygen species (ROS), helping to protect cells from oxidative damage.[1] Some studies suggest its antioxidant activity is significantly higher than that of other well-known carotenoids.[6]

  • Provitamin A Activity: Echinenone can be converted to vitamin A in the body, although its activity is about half that of all-trans-β-carotene.[3][6]

  • Other Potential Effects: Preliminary research indicates potential anti-inflammatory and immunomodulatory effects.[1]

These properties make echinenone a promising candidate for use as a natural colorant, a functional food ingredient, and a component in dietary supplements and cosmetic formulations.[6][13]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Echinenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a naturally occurring ketocarotenoid, is a pigment found in a variety of organisms, including cyanobacteria, algae, and marine invertebrates.[1] Structurally, it is a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural modification imparts unique physical and chemical properties to Echinenone, distinguishing it from other carotenoids and contributing to its biological activities, which include antioxidant and provitamin A functions. This technical guide provides a comprehensive overview of the physical and chemical properties of Echinenone, detailed experimental protocols for its analysis, and a summary of its biosynthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Echinenone are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties of Echinenone
PropertyValueReference
IUPAC Name β,β-Caroten-4-one[2]
Molecular Formula C₄₀H₅₄O[2][3]
Molecular Weight 550.86 g/mol [3]
Appearance Orange-red crystals[1]
Melting Point 178-180 °C[4]
Boiling Point 685.3 ± 25.0 °C (Predicted)[4]
Density 1.0 ± 0.1 g/cm³[3]
Solubility Freely soluble in carbon disulfide, chloroform, benzene. Slightly soluble in pyridine, ether. Practically insoluble in methanol and water.[5][6]
Table 2: Spectroscopic Properties of Echinenone
Spectroscopic TechniqueKey DataReference
UV-Vis Spectroscopy (λmax) 458 nm (in petroleum ether), 461 nm (in acetone), 461 nm (in ethanol), 459 nm (in hexane), 472-478 nm (in chloroform), 472 nm (in benzene), 476 nm (in DMSO)[7][8]
Mass Spectrometry (APCI-MS/MS) Positive Ion Mode: [M+H]⁺ at m/z 551. Key fragment ions at m/z 495 ([MH-56]⁺), 459 ([MH-92]⁺), and 203. Negative Ion Mode: [M]⁻ at m/z 550. Key fragment ions at m/z 458 (loss of toluene) and 444 (loss of xylene).[3]
NMR Spectroscopy (¹H and ¹³C) Detailed spectral data can be found in specialized databases and literature.[7][9][10]

Biosynthesis of Echinenone

Echinenone is synthesized from β-carotene through a ketolation reaction catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[5][8][11] This enzyme introduces a keto group at the C4 position of one of the β-ionone rings of β-carotene.

Echinenone_Biosynthesis Geranylgeranyl pyrophosphate (GGPP) Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene Geranylgeranyl pyrophosphate (GGPP)->Phytoene Phytoene synthase (CrtB) Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase (CrtI) β-Carotene β-Carotene Lycopene->β-Carotene Lycopene β-cyclase (CrtY) Echinenone Echinenone β-Carotene->Echinenone β-carotene ketolase (CrtW/CrtO)

Caption: Biosynthetic pathway of Echinenone from Geranylgeranyl pyrophosphate.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of Echinenone, as well as protocols for assessing its biological activity.

Extraction and Purification Workflow

A general workflow for the extraction and purification of Echinenone from a biological matrix is outlined below. The specific solvents and chromatographic conditions may need to be optimized depending on the source material.

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sample_Homogenization Sample Homogenization (e.g., in acetone or ethanol) Solvent_Extraction Solvent Partitioning (e.g., with hexane or diethyl ether) Sample_Homogenization->Solvent_Extraction Crude_Extract Crude Echinenone Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica gel or Alumina) Crude_Extract->Column_Chromatography HPLC_Purification Preparative HPLC (C30 column) Column_Chromatography->HPLC_Purification Pure_Echinenone Pure Echinenone HPLC_Purification->Pure_Echinenone UV_Vis UV-Vis Spectroscopy Pure_Echinenone->UV_Vis HPLC_DAD HPLC-DAD Analysis Pure_Echinenone->HPLC_DAD LC_MS LC-MS/MS Analysis Pure_Echinenone->LC_MS NMR NMR Spectroscopy Pure_Echinenone->NMR

Caption: General experimental workflow for Echinenone extraction and analysis.

High-Performance Liquid Chromatography (HPLC-DAD) Analysis

Objective: To separate and quantify Echinenone in a sample extract.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD).

  • Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A: Methanol/Water (98:2, v/v) with 0.1% formic acid.

  • B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

Gradient Elution:

  • A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the nonpolar carotenoids. An example gradient is as follows:

    • 0-15 min: 10% to 90% B

    • 15-20 min: 90% B (isocratic)

    • 20-25 min: 90% to 10% B

    • 25-30 min: 10% B (isocratic)

Flow Rate: 1.0 mL/min

Detection:

  • Diode array detector monitoring at the λmax of Echinenone (approximately 458-476 nm, depending on the mobile phase composition). A full UV-Vis spectrum (200-600 nm) should also be recorded to confirm peak identity.

Sample Preparation:

  • The dried extract is redissolved in a suitable solvent (e.g., MTBE or the initial mobile phase composition) and filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of isolated Echinenone.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • A purified and dried sample of Echinenone (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

  • Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition:

  • ¹H NMR: Standard proton NMR experiment.

  • ¹³C NMR: Standard carbon NMR experiment, often with proton decoupling.

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish connectivity and assign all proton and carbon signals.

Interpretation:

  • The ¹H NMR spectrum will show characteristic signals for the methyl groups, the polyene chain protons, and the protons on the ionone rings.

  • The ¹³C NMR spectrum will show signals for all 40 carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (around 200 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Echinenone for identification and structural confirmation.

Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (LC-MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. A tandem mass spectrometer (MS/MS) is required for fragmentation analysis.

LC Conditions:

  • Use the HPLC method described above.

MS Parameters (APCI):

  • Ionization Mode: Positive and Negative

  • Corona Discharge Current: ~5 µA

  • Vaporizer Temperature: ~400 °C

  • Capillary Temperature: ~200 °C

  • Sheath and Auxiliary Gas (N₂): Optimized for signal intensity.

Data Analysis:

  • In positive ion mode, the protonated molecule [M+H]⁺ is observed. Collision-induced dissociation (CID) of this ion will produce characteristic fragment ions.

  • In negative ion mode, the molecular anion [M]⁻ is observed, and its fragmentation provides complementary structural information.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging capacity of Echinenone.

Principle:

  • The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Reagents:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Echinenone solutions of varying concentrations in a suitable solvent (e.g., methanol or ethanol).

  • Positive control (e.g., Ascorbic acid or Trolox).

Procedure:

  • Prepare a series of dilutions of the Echinenone sample and the positive control.

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the potential of Echinenone to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Cell Line:

  • RAW 264.7 murine macrophage cell line.

Principle:

  • Lipopolysaccharide (LPS) stimulates RAW 264.7 cells to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be measured using the Griess reagent.

Reagents:

  • RAW 264.7 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Echinenone solutions (dissolved in DMSO and diluted in culture medium).

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Positive control (e.g., L-NAME or dexamethasone).

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Echinenone or the positive control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (untreated cells) and a vehicle control group (DMSO) should be included.

  • After incubation, collect the cell culture supernatant.

  • To determine the NO concentration, mix equal volumes of the supernatant and Griess reagent (prepared by mixing equal volumes of reagents A and B just before use).

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Signaling Pathways and Biological Activity

Echinenone's biological activities are primarily attributed to its antioxidant properties and its function as a provitamin A. As an antioxidant, Echinenone can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant capacity may indirectly influence various signaling pathways that are sensitive to the cellular redox state, such as the Nrf2-ARE pathway , which is a master regulator of the cellular antioxidant response.[12][13]

As a provitamin A, Echinenone can be converted to retinal and then to retinoic acid in the body. Retinoic acid is a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) .[14][15] These receptors act as transcription factors that regulate the expression of a wide range of genes involved in cell growth, differentiation, and development. Therefore, the biological effects of Echinenone can be mediated through both direct antioxidant actions and through the modulation of gene expression via retinoid signaling pathways. Further research is needed to fully elucidate the specific signaling cascades directly modulated by Echinenone.

References

Methodological & Application

Application Notes and Protocols for Echinenone Extraction from Microalgae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a keto-carotenoid with significant antioxidant and provitamin A activity, is a promising bioactive compound for applications in the pharmaceutical, nutraceutical, and cosmetic industries. Microalgae, particularly specific strains of Botryococcus braunii and certain cyanobacteria, have emerged as potent natural sources of this valuable pigment. This document provides a detailed protocol for the efficient extraction of echinenone from microalgal biomass, a summary of reported yields, and an overview of the biosynthetic pathway. The provided methodologies and data aim to support researchers in the isolation, quantification, and further development of echinenone-based products.

Introduction

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and photosynthetic bacteria. Among these, echinenone (4-keto-β-carotene) has garnered interest due to its biological activities, which include potent antioxidant properties. The increasing demand for natural and sustainable sources of bioactive compounds has positioned microalgae as a key platform for the production of echinenone. This application note details a robust protocol for the extraction and quantification of echinenone from microalgal sources, with a particular focus on a high-yielding strain of Botryococcus braunii.

Data Presentation: Echinenone Yield from Microalgae

The yield of echinenone can vary significantly depending on the microalgal species, cultivation conditions, and the extraction method employed. The following table summarizes quantitative data from a notable high-producing strain.

Microalgal StrainExtraction MethodEchinenone Yield (% of Dry Biomass)Reference
Botryococcus braunii BOT-20n-hexane/acetone (3:1, v/v)30.5%[1]

Experimental Protocols

Protocol 1: Echinenone Extraction from Botryococcus braunii

This protocol is optimized for the extraction of echinenone from the high-yielding Botryococcus braunii strain BOT-20.[1]

Materials:

  • Freeze-dried Botryococcus braunii biomass

  • n-hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Glass vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 100 mg of freeze-dried Botryococcus braunii biomass into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of n-hexane/acetone (3:1, v/v) solution to the centrifuge tube.

  • Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Place the tube on a shaker at room temperature for 4 hours, protected from direct light.

  • Centrifugation: Centrifuge the suspension at 5000 x g for 10 minutes to pellet the biomass.

  • Supernatant Collection: Carefully decant the supernatant, which contains the extracted pigments, into a clean, pre-weighed round-bottom flask.

  • Re-extraction (Optional but Recommended): To maximize the yield, add another 10 mL of the n-hexane/acetone solvent to the pellet, vortex, shake for 1 hour, and centrifuge again. Combine the supernatant with the first extract.

  • Solvent Evaporation: Remove the solvent from the collected supernatant using a rotary evaporator at 40°C until a dry pigment residue is obtained.

  • Quantification: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or the HPLC mobile phase) for subsequent quantification by HPLC.

Protocol 2: Quantification of Echinenone by High-Performance Liquid Chromatography (HPLC)

This method is a general guideline for the quantification of carotenoids and can be adapted for echinenone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for carotenoid separation.

  • Mobile Phase: A gradient of solvents is typically employed. A common system involves a mixture of methanol, acetonitrile, and water. For example, a mobile phase of dichloromethane/acetonitrile/methanol/water (22.5:9.5:67.5:0.5) has been used for the separation of various carotenoids and chlorophylls.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: Echinenone has a maximum absorption at approximately 458 nm in acetone. The detector should be set to monitor this wavelength.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve using a purified echinenone standard of known concentrations to accurately quantify the amount in the extracted samples.

Visualization of Key Processes

Carotenoid Biosynthesis Pathway to Echinenone

The following diagram illustrates the key steps in the biosynthesis of carotenoids in microalgae, leading to the formation of echinenone from β-carotene. This pathway is a simplified representation of the methylerythritol 4-phosphate (MEP) pathway, which is the primary route for carotenoid synthesis in these organisms.

Carotenoid_Biosynthesis Pyruvate_G3P Pyruvate + Glyceraldehyde-3-Phosphate MEP_Pathway MEP Pathway Pyruvate_G3P->MEP_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) MEP_Pathway->GGPP Multiple Steps Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase Echinenone Echinenone beta_Carotene->Echinenone β-carotene ketolase

Caption: Carotenoid biosynthesis pathway leading to echinenone.

Experimental Workflow for Echinenone Extraction

The diagram below outlines the sequential steps involved in the extraction of echinenone from microalgal biomass as described in Protocol 1.

Extraction_Workflow Start Start: Freeze-Dried Microalgal Biomass Solvent_Addition Solvent Addition (n-hexane/acetone 3:1) Start->Solvent_Addition Extraction Extraction (Vortexing & Shaking) Solvent_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Pellet Biomass Pellet Centrifugation->Pellet Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Supernatant_Collection->Solvent_Evaporation Dry_Extract Dry Echinenone Extract Solvent_Evaporation->Dry_Extract Quantification Quantification (HPLC) Dry_Extract->Quantification End End Quantification->End

Caption: Experimental workflow for echinenone extraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Echinenone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone is a naturally occurring keto-carotenoid found in various microorganisms, including cyanobacteria and certain algae.[1] It is an intermediate in the biosynthesis of other carotenoids, such as canthaxanthin.[2] With growing interest in natural pigments for pharmaceutical and nutraceutical applications, accurate and reliable quantification of echinenone is crucial. This application note provides a detailed protocol for the quantification of echinenone using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The described method is based on established principles for carotenoid analysis, offering a robust and reproducible approach for researchers.

Experimental Protocols

1. Standard Preparation

A stock solution of authentic echinenone standard should be prepared in a suitable organic solvent, such as acetone or a mixture of methanol and methyl tert-butyl ether, to a final concentration of 1 mg/mL. The solution should be stored in amber vials at -20°C to prevent degradation. Working standards are prepared by diluting the stock solution to a series of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

2. Sample Preparation (from microbial biomass)

A general procedure for the extraction of echinenone from microbial cells is as follows:

  • Harvest the microbial biomass by centrifugation.

  • Lyophilize the cell pellet to remove water.

  • Extract the pigments from the dried biomass using a mixture of cold acetone and methanol (7:2, v/v).[3]

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the carotenoids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

3. HPLC Instrumentation and Conditions

The following HPLC system configuration and parameters are recommended for the analysis of echinenone:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoids and their isomers.[4][5]

    • Example: Cogent C30™, 5 µm, 200Å, 4.6 x 250 mm.[4]

  • Mobile Phase: A gradient elution is typically employed for the separation of a wide range of carotenoids.

    • Mobile Phase A: Methanol / Methyl Tert-Butyl Ether / Water (81:15:4, v/v/v).[4]

    • Mobile Phase B: Methanol / Methyl Tert-Butyl Ether / Water (6:90:4, v/v/v).[4]

  • Flow Rate: 1.0 mL/minute.[4]

  • Column Temperature: 20°C.[4][5]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The detection wavelength should be set at the absorption maximum of echinenone. The reported absorption maxima for echinenone are in the range of 458-461 nm.[1] A detection wavelength of 450 nm is commonly used for general carotenoid analysis and is suitable for echinenone.[4]

Data Presentation

The quantification of echinenone is achieved by integrating the peak area at its specific retention time and comparing it to the calibration curve generated from the standards. The following table summarizes typical quantitative data that can be expected from a validated HPLC method for carotenoids, including echinenone.

ParameterEchinenone
Retention Time (min) Analyte- and method-dependent
Linearity (r²) > 0.99
Limit of Detection (LOD) Method-dependent
Limit of Quantification (LOQ) Method-dependent
Repeatability (RSDr %) 2.2 - 16.2%[6]
Reproducibility (RSDR %) 6.8 - 39%[6]

Note: The repeatability and reproducibility values are from an interlaboratory study on a multi-analyte method for various carotenoids in feed and are indicative of expected performance.[6]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Microbial Biomass) Extraction Extraction Sample->Extraction Standard Echinenone Standard Preparation Dilution Serial Dilution Standard->Dilution HPLC HPLC System Extraction->HPLC Dilution->HPLC Calibration Calibration Curve Dilution->Calibration Column C30 Column HPLC->Column Detector UV-Vis Detector (450 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration->Quantification HPLC_Logic cluster_system HPLC System Components cluster_output Output & Analysis Pump Pump (Mobile Phase Delivery) Injector Autosampler (Sample Injection) Pump->Injector delivers Column Column (Analyte Separation) Injector->Column injects onto Detector Detector (Signal Generation) Column->Detector elutes to Chromatogram Chromatogram Detector->Chromatogram generates Peak Echinenone Peak Chromatogram->Peak displays Data Quantitative Data Peak->Data yields

References

Application Notes & Protocols for LC-MS Analysis of Echinenone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone is a naturally occurring ketocarotenoid with significant antioxidant and potential anti-inflammatory properties.[1] As interest in its therapeutic potential grows, robust and reliable analytical methods are required to quantify echinenone and its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of echinenone and its related compounds using Liquid Chromatography-Mass Spectrometry (LC-MS). The provided methodologies are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Metabolic Pathways of Echinenone

Echinenone is biosynthetically derived from β-carotene through the action of β-carotene ketolase.[2] In several organisms, it can be further metabolized to canthaxanthin or 3'-hydroxyechinenone.[3][4] While the detailed mammalian metabolism of echinenone is not yet fully elucidated, it is hypothesized to undergo oxidative transformations similar to other carotenoids.

Echinenone Metabolic Pathway Biosynthetic Pathway of Echinenone and Related Compounds b_carotene β-Carotene echinenone Echinenone b_carotene->echinenone β-carotene ketolase (CrtO/CrtW) canthaxanthin Canthaxanthin echinenone->canthaxanthin β-carotene ketolase (CrtO/CrtW) hydroxy_echinenone 3'-Hydroxyechinenone echinenone->hydroxy_echinenone Carotenoid hydroxylase (CrtR)

Biosynthetic pathway of echinenone.

Signaling Pathways Modulated by Echinenone

Echinenone's biological activity is linked to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

2.1. Antioxidant and Anti-inflammatory Signaling

Carotenoids like echinenone are known to exert their protective effects by activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB pathway.[5]

Antioxidant and Anti-inflammatory Signaling Antioxidant and Anti-inflammatory Signaling of Echinenone cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway echinenone_nrf2 Echinenone keap1_nrf2 Keap1-Nrf2 Complex echinenone_nrf2->keap1_nrf2 Induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds to antioxidant_enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Promotes transcription of echinenone_nfkb Echinenone ikb_nfkb IκB-NF-κB Complex echinenone_nfkb->ikb_nfkb Inhibits IκB degradation nfkb NF-κB ikb_nfkb->nfkb Prevents release of inflammatory_genes Inflammatory Genes nfkb->inflammatory_genes Inhibits translocation to nucleus inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) inflammatory_genes->inflammatory_cytokines Reduces transcription of

Echinenone's role in antioxidant and anti-inflammatory pathways.

2.2. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Echinenone, as a lipid-soluble molecule, may interact with nuclear receptors such as PPARs, which are key regulators of lipid metabolism and inflammation.

PPAR Signaling Pathway Potential PPAR Activation by Echinenone echinenone Echinenone ppar PPARγ echinenone->ppar Binds and activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr Dimerizes with rxr RXR rxr->ppar_rxr ppre Peroxisome Proliferator Response Element (PPRE) ppar_rxr->ppre Binds to target_genes Target Genes ppre->target_genes Regulates transcription of metabolic_regulation Metabolic Regulation & Anti-inflammatory Effects target_genes->metabolic_regulation

Hypothesized PPAR activation by echinenone.

Experimental Protocols

3.1. Sample Preparation from Plasma

This protocol outlines the extraction of echinenone and its metabolites from a plasma matrix.

Sample Preparation Workflow Plasma Sample Preparation Workflow plasma_sample 1. Plasma Sample (200 µL) is_addition 2. Add Internal Standard (e.g., 10 µL of Echinenone-d6) plasma_sample->is_addition protein_precipitation 3. Protein Precipitation (e.g., 600 µL of cold Acetonitrile with 0.1% BHT) is_addition->protein_precipitation vortex_centrifuge 4. Vortex (1 min) & Centrifuge (10,000 x g, 10 min, 4°C) protein_precipitation->vortex_centrifuge supernatant_transfer 5. Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation 6. Evaporate to Dryness (Nitrogen stream, 30°C) supernatant_transfer->evaporation reconstitution 7. Reconstitute (100 µL of Mobile Phase) evaporation->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis

Workflow for plasma sample preparation.

Protocol Details:

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard: To 200 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., deuterated echinenone, if available, or a structurally similar carotenoid).

  • Protein Precipitation: Add 600 µL of cold acetonitrile containing an antioxidant (e.g., 0.1% butylated hydroxytoluene, BHT) to precipitate proteins.

  • Extraction: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

3.2. LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of echinenone and its related compounds. Note: These parameters are illustrative and should be optimized for the specific instrument and application.

Liquid Chromatography Parameters:

ParameterValue
Column C30 reverse-phase, 2.1 x 100 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol/Methyl-tert-butyl ether (80:20, v/v) with 0.1% Formic Acid
Gradient 0-2 min, 80% B; 2-10 min, 80-95% B; 10-15 min, 95% B; 15-15.1 min, 95-80% B; 15.1-20 min, 80% B
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 10 µL

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical Examples):

These transitions are based on the molecular weights and plausible fragmentation patterns of carotenoids. They must be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Echinenone 551.4459.425
Canthaxanthin 565.4473.428
3'-Hydroxyechinenone 567.4475.426
Echinenone-d6 (IS) 557.4465.425

Data Presentation

4.1. Method Validation Data (Example)

The following tables present example data for a method validation study using spiked plasma samples.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)
Echinenone1 - 5000.9985
Canthaxanthin1 - 5000.9979
3'-Hydroxyechinenone1 - 5000.9991

Table 2: Accuracy and Precision

AnalyteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
Echinenone 5.04.8 ± 0.396.06.3
50.051.2 ± 2.5102.44.9
400.0390.5 ± 15.197.63.9
Canthaxanthin 5.05.2 ± 0.4104.07.7
50.048.9 ± 3.197.86.3
400.0408.1 ± 18.2102.04.5
3'-Hydroxyechinenone 5.04.9 ± 0.398.06.1
50.052.1 ± 2.8104.25.4
400.0395.7 ± 14.598.93.7

4.2. Sample Analysis Data (Example)

Table 3: Analyte Concentrations in a Dosed Rat Plasma Study (Hypothetical Data)

Time Point (hours)Echinenone (ng/mL)Canthaxanthin (ng/mL)3'-Hydroxyechinenone (ng/mL)
0 (Pre-dose)< LOQ< LOQ< LOQ
1125.615.28.9
2289.435.821.4
4350.148.932.7
8210.865.345.1
1298.250.138.6
2425.722.418.2

Disclaimer: The provided protocols, MRM transitions, and quantitative data are for illustrative purposes and should be considered as a starting point. All methods require in-house validation and optimization to meet the specific requirements of the analytical instrumentation and study objectives. The information on mammalian metabolism and signaling pathways is based on current scientific literature and may be subject to change as new research emerges.

References

Application Notes and Protocols for the Purification of Echinenone using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone, a naturally occurring carotenoid with a distinctive orange-red hue, is a keto-carotenoid found in various marine invertebrates and microorganisms[1]. As a precursor to vitamin A and possessing antioxidant properties, echinenone is a subject of interest in pharmaceutical and nutraceutical research. Its purification from crude extracts is a critical step for detailed biological and chemical studies. Column chromatography is a widely employed and effective technique for the preparative separation of carotenoids from complex mixtures[2][3]. This document provides a detailed protocol for the purification of echinenone using silica gel column chromatography, including sample preparation, chromatographic conditions, fraction analysis, and methods for assessing purity.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it[4][5][6][7][8]. In the case of echinenone purification, a polar stationary phase, silica gel, is utilized. The mobile phase, a less polar organic solvent or a mixture of solvents, is passed through the column. Non-polar compounds will have a weaker interaction with the silica gel and will elute faster with the mobile phase, while more polar compounds will be retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted, allowing for the separation of echinenone from other carotenoids and lipids present in the crude extract.

Experimental Protocols

Materials and Reagents
  • Stationary Phase: Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)

  • Mobile Phase Solvents: n-Hexane (ACS grade), Acetone (ACS grade)

  • Sample: Crude extract containing echinenone (e.g., from microbial fermentation or marine invertebrate extraction)

  • Equipment:

    • Glass chromatography column with a stopcock

    • Glass wool or cotton

    • Sand (acid-washed)

    • Beakers, Erlenmeyer flasks, and collection tubes

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp for visualization

    • HPLC system with a UV-Vis detector

    • UV-Vis spectrophotometer

Procedure

1. Sample Preparation

  • Extraction: The crude extract containing echinenone should be obtained through solvent extraction from the source material. A common method involves extraction with a mixture of hexane and acetone[2].

  • Saponification (Optional): To remove interfering lipids and chlorophylls, the crude extract can be saponified. This step hydrolyzes esters and is particularly useful for extracts from plant or algal sources[3].

  • Concentration: The crude extract is concentrated using a rotary evaporator to obtain a viscous oil or a dry powder.

  • Solubilization: The concentrated extract is dissolved in a minimal amount of a non-polar solvent, such as n-hexane or the initial mobile phase, for loading onto the column.

2. Column Packing

  • Preparation: A glass column of appropriate size is selected based on the amount of crude extract to be purified. A rule of thumb is to use a 30:1 to 100:1 ratio of silica gel weight to crude product weight for effective separation.

  • Plugging the Column: A small plug of glass wool or cotton is placed at the bottom of the column to prevent the silica gel from washing out. A thin layer of sand is added on top of the plug.

  • Slurry Packing:

    • The required amount of silica gel is weighed and mixed with the initial, least polar mobile phase (e.g., 100% n-hexane) to form a slurry.

    • The slurry is poured into the column. The column is gently tapped to ensure even packing and to remove any air bubbles.

    • The solvent is allowed to drain until it is just above the silica gel bed.

  • Topping the Column: A thin layer of sand is carefully added on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

3. Sample Loading

  • Wet Loading: The dissolved sample is carefully pipetted onto the top of the silica gel bed. The solvent is then drained until the sample is adsorbed onto the top of the column.

  • Dry Loading: The crude extract is dissolved in a suitable solvent, and a small amount of silica gel is added. The solvent is removed by rotary evaporation to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.

4. Elution

A step-gradient elution is employed to separate echinenone from other components. The polarity of the mobile phase is gradually increased by increasing the percentage of acetone in hexane.

  • Initial Elution: The column is first eluted with 100% n-hexane to remove highly non-polar compounds like other carotenes.

  • Step Gradient: The polarity of the mobile phase is increased in a stepwise manner. The following is a suggested gradient that may require optimization based on the specific composition of the crude extract:

    • Step 1: 2% Acetone in n-Hexane

    • Step 2: 5% Acetone in n-Hexane

    • Step 3: 10% Acetone in n-Hexane

    • Step 4: 20% Acetone in n-Hexane

  • Fraction Collection: Fractions are collected in separate tubes throughout the elution process. The volume of the fractions should be consistent.

5. Fraction Analysis

  • Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing echinenone.

    • Stationary Phase: Silica gel 60 F254 TLC plate.

    • Mobile Phase: A mixture of n-hexane and acetone (e.g., 80:20 v/v).

    • Procedure: Small spots of each fraction are applied to the TLC plate. The plate is developed in a chamber containing the mobile phase. Echinenone will appear as an orange-red spot. The fractions containing the spot with the same Rf value as a pure echinenone standard are pooled.

  • UV-Vis Spectroscopy: The pooled fractions are concentrated, and the absorbance spectrum is recorded. Echinenone in hexane exhibits a characteristic absorption maximum (λmax) around 458 nm.

  • HPLC Analysis: The purity of the pooled fractions is determined by High-Performance Liquid Chromatography (HPLC).

    • Column: A C30 reversed-phase column is recommended for good separation of carotenoids.

    • Mobile Phase: A gradient of methanol, methyl tert-butyl ether, and water is often used.

    • Detection: UV-Vis detector set at 450 nm.

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the purification of echinenone from a crude extract using column chromatography.

ParameterCrude ExtractPooled Echinenone Fractions
Total Weight/Volume 1.0 g150 mL
Echinenone Concentration ~10% (estimated)0.5 mg/mL (by UV-Vis)
Total Echinenone ~100 mg75 mg
Purity (by HPLC) <10%>95%
Recovery Yield -75%

Visualization

Experimental Workflow for Echinenone Purification

experimental_workflow start Crude Extract containing Echinenone sample_prep Sample Preparation (Concentration & Solubilization) start->sample_prep sample_loading Sample Loading (Wet or Dry Method) sample_prep->sample_loading column_packing Column Packing (Silica Gel Slurry) column_packing->sample_loading elution Step-Gradient Elution (Hexane/Acetone) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling purity_assessment Purity Assessment (HPLC & UV-Vis) pooling->purity_assessment end Purified Echinenone purity_assessment->end

Caption: Workflow for echinenone purification.

Logical Relationship of Purification Steps

logical_relationship crude_mixture Crude Mixture separation Separation (Column Chromatography) crude_mixture->separation is subjected to monitoring Monitoring (TLC) separation->monitoring is monitored by isolation Isolation (Fraction Pooling) monitoring->isolation guides verification Verification (HPLC/UV-Vis) isolation->verification is verified by pure_echinenone Pure Echinenone verification->pure_echinenone yields

Caption: Logical steps in echinenone purification.

References

Application Notes and Protocols for Echinenone Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring keto-carotenoid found in various microorganisms, including certain species of cyanobacteria and algae. Like other carotenoids, echinenone possesses a structure rich in conjugated double bonds, which confers it with potent antioxidant properties. These properties are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

This document provides detailed protocols for assessing the antioxidant capacity of echinenone using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and FRAP (Ferric Reducing Antioxidant Power). Additionally, it includes a summary of available antioxidant data for structurally related keto-carotenoids to provide a comparative context for experimental results.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of carotenoids like echinenone is their ability to quench singlet oxygen and scavenge free radicals. This reactivity is attributed to their long system of conjugated double bonds. Echinenone can neutralize free radicals by donating an electron, forming a resonance-stabilized radical adduct that is less reactive and thus terminates the radical chain reaction.

G cluster_mechanism Radical Scavenging Mechanism of Echinenone FreeRadical Free Radical (R•) Echinenone Echinenone FreeRadical->Echinenone attacks EchinenoneRadical Resonance-Stabilized Echinenone Radical (E•) Echinenone->EchinenoneRadical donates electron/H• NeutralizedProduct Neutralized Product (RH) Echinenone->NeutralizedProduct reduces EchinenoneRadical->FreeRadical terminates chain reaction

Caption: General mechanism of free radical scavenging by echinenone.

Data Presentation: Antioxidant Capacity of Keto-Carotenoids

While specific quantitative data for the antioxidant capacity of pure echinenone is not extensively available in peer-reviewed literature, the following table summarizes reported values for the structurally similar and well-studied keto-carotenoids, astaxanthin and canthaxanthin. These values can serve as a benchmark for interpreting experimental results for echinenone.

CompoundAssayResultReference
Astaxanthin DPPH IC5017.5 ± 3.6 µg/mL[1]
ABTS IC507.7 ± 0.6 µg/mL[1]
ABTS TEAC1.6 µM Trolox Equivalent[2]
ORAC35.6 ± 0.81 µM Trolox (at 1 µg/mL)[3]
Canthaxanthin Membrane ModelAs effective as α-tocopherol in inhibiting lipid peroxidation[4]
Biological MembranesShowed weak direct antioxidant activity but enhanced membrane α-tocopherol levels[5]

IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC: Trolox Equivalent Antioxidant Capacity. ORAC: Oxygen Radical Absorbance Capacity.

Experimental Workflow

The general workflow for assessing the antioxidant capacity of echinenone using the described spectrophotometric assays is outlined below.

G cluster_workflow General Experimental Workflow Prep_Sample Prepare Echinenone Stock and Working Solutions Reaction Mix Echinenone Solution with Assay Reagent Prep_Sample->Reaction Prep_Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Prep_Reagent->Reaction Incubation Incubate at Specific Temperature and Time Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Analysis Calculate % Inhibition, IC50, or Equivalents Measurement->Analysis

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduces the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine, causing a decrease in absorbance at 517 nm.

Materials and Reagents:

  • Echinenone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent for echinenone)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.2 mM solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C.

  • Sample Preparation: Prepare a stock solution of echinenone in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol:

    • Add 100 µL of the echinenone dilutions to the wells of a 96-well microplate.

    • Add 100 µL of the 0.2 mM DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control.

      • A_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of echinenone to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Materials and Reagents:

  • Echinenone

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of echinenone and a series of dilutions.

    • Prepare a series of Trolox dilutions to be used as a standard curve.

  • Assay Protocol:

    • Add 20 µL of the echinenone dilutions or Trolox standards to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials and Reagents:

  • Echinenone

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Ferrous sulfate (FeSO₄·7H₂O) (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • FRAP Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of echinenone and a series of dilutions.

    • Prepare a standard curve using various concentrations of FeSO₄·7H₂O.

  • Assay Protocol:

    • Add 20 µL of the echinenone dilutions or FeSO₄ standards to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents.

References

Application Notes and Protocols for the Chemical Synthesis of Echinenone from Beta-Carotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a ketocarotenoid with significant biological activity, including potential as a provitamin A source, can be synthesized from the abundant natural precursor, beta-carotene. This document provides detailed application notes and experimental protocols for the chemical synthesis of echinenone via the selective allylic oxidation of beta-carotene using N-bromosuccinimide (NBS). The protocols cover the reaction procedure, purification by column chromatography, and characterization of the final product. Quantitative data, including spectroscopic information, are summarized for easy reference.

Introduction

Echinenone (β,β-caroten-4-one) is a naturally occurring xanthophyll found in various organisms, including cyanobacteria and marine invertebrates.[1] Its structure is characterized by a ketone group at the C4 position of one of the β-ionone rings of the beta-carotene backbone. This structural modification imparts distinct chemical and biological properties. Notably, echinenone exhibits antioxidant activity and can be metabolized to vitamin A, making it a compound of interest for the pharmaceutical and nutraceutical industries.[2][3]

The chemical synthesis of echinenone from beta-carotene offers a direct route to this valuable compound, utilizing a readily available starting material. The key transformation involves the selective oxidation of the allylic C-H bond at the C4 position of one of the β-ionone rings. This protocol details a method using N-bromosuccinimide (NBS) as the oxidizing agent, a reagent known for its utility in allylic bromination and subsequent oxidation reactions.[4]

Quantitative Data

The following tables summarize key quantitative data for the starting material (beta-carotene) and the final product (echinenone).

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Beta-CaroteneC₄₀H₅₆536.87Red-orange crystals or powder
EchinenoneC₄₀H₅₄O550.85Orange-red crystals

Table 2: Spectroscopic Data

CompoundUV-Vis λmax (nm) in Hexane¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Beta-Carotene ~450, 4781.03 (s, 6H), 1.47 (m, 2H), 1.62 (m, 2H), 1.72 (s, 6H), 1.97 (s, 6H), 2.02 (m, 4H), 6.10-6.70 (m, 14H)12.83, 19.27, 21.78, 29.02, 33.18, 34.4, 39.62, 125.04, 126.68, 130.02, 130.88, 132.45, 137.24, 137.27, 137.79
Echinenone ~4581.04 (s, 6H), 1.20 (s, 6H), 1.48 (m, 2H), 1.73 (s, 3H), 1.88 (s, 3H), 1.98 (s, 6H), 2.03 (m, 4H), 6.10-6.80 (m, 13H)12.9, 21.8, 27.5, 29.0, 33.2, 34.4, 37.1, 39.6, 124.5, 125.1, 126.7, 130.1, 130.9, 132.5, 137.3, 137.8, 138.2, 161.5, 199.8

Note: NMR data is compiled from various sources and may show slight variations based on experimental conditions. Specific peak assignments are not provided in this summary table.

Experimental Protocols

Synthesis of Echinenone from Beta-Carotene using N-Bromosuccinimide

This protocol is adapted from the method described by Petracek and Zechmeister.

Materials:

  • Beta-carotene

  • N-Bromosuccinimide (NBS), recrystallized from water

  • Chloroform, anhydrous

  • Diethyl ether, anhydrous

  • Sodium thiosulfate solution, 5% (w/v)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Hexane and acetone for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve beta-carotene in anhydrous chloroform to make a dilute solution (e.g., 100 mg in 50 mL).

  • Addition of NBS: To the stirred solution, add a freshly prepared solution of N-bromosuccinimide in anhydrous chloroform (e.g., a molar equivalent to beta-carotene) dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/acetone solvent system. The formation of a more polar spot corresponding to echinenone should be observed. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate to quench any unreacted NBS.

    • Separate the organic layer and wash it with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of Echinenone by Column Chromatography

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elution: Elute the column with a gradient of acetone in hexane, starting with pure hexane and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure echinenone.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield purified echinenone as an orange-red solid.

Expected Yield: The yield of echinenone can vary but is typically in the range of 20-40% based on the starting beta-carotene.

Visualizations

Chemical Synthesis Workflow

G Workflow for Echinenone Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Beta-Carotene in Chloroform add_nbs Add N-Bromosuccinimide Solution dissolve->add_nbs react Stir at Room Temperature add_nbs->react monitor Monitor by TLC react->monitor quench Quench with Na₂S₂O₃ monitor->quench wash Wash with Water quench->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate column Column Chromatography evaporate->column elute Elute with Hexane/Acetone Gradient column->elute collect Collect and Analyze Fractions elute->collect isolate Isolate Pure Echinenone collect->isolate

Caption: Workflow for the chemical synthesis of echinenone from beta-carotene.

Chemical Transformation

G Oxidation of Beta-Carotene to Echinenone beta_carotene Beta-Carotene echinenone Echinenone beta_carotene->echinenone N-Bromosuccinimide (NBS) Chloroform, RT

Caption: Allylic oxidation of beta-carotene to echinenone using NBS.

Provitamin A Metabolism

G Echinenone as a Provitamin A Source echinenone Echinenone retinal Retinal (Vitamin A Aldehyde) echinenone->retinal Enzymatic Cleavage retinol Retinol (Vitamin A) retinal->retinol Reduction retinoic_acid Retinoic Acid retinal->retinoic_acid Oxidation vision Visual Cycle retinol->vision gene_regulation Gene Regulation retinoic_acid->gene_regulation

Caption: Simplified pathway of echinenone conversion to active forms of Vitamin A.

Signaling Pathways and Biological Relevance

Echinenone's primary biological significance in the context of drug development lies in its role as a provitamin A.[2] Upon ingestion, carotenoids like echinenone can be enzymatically cleaved in the body to produce retinal, a crucial form of vitamin A.[3]

Retinal is a versatile molecule that participates in several critical signaling pathways:

  • The Visual Cycle: In the retina, retinal is the chromophore of rhodopsin, the light-sensitive molecule essential for vision. The photoisomerization of retinal initiates the visual signal transduction cascade.

  • Gene Regulation: Retinal can be irreversibly oxidized to retinoic acid. Retinoic acid acts as a ligand for nuclear receptors (RAR and RXR), which function as transcription factors to regulate the expression of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis. This regulatory role is fundamental in embryonic development, immune function, and tissue maintenance.

The ability of echinenone to serve as a precursor to these vital molecules underscores its potential in addressing vitamin A deficiency and in the development of therapies targeting pathways regulated by retinoic acid.

Conclusion

The chemical synthesis of echinenone from beta-carotene using N-bromosuccinimide provides a feasible route to this biologically active ketocarotenoid. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. Further optimization of the reaction conditions and exploration of alternative, greener synthetic methods could enhance the efficiency and sustainability of echinenone production.

References

Application Notes & Protocols for High-Yield Production of Echinenone in Nostoc sp.

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the enhanced production of the carotenoid echinenone in the cyanobacterium Nostoc sp. PCC 7120 through metabolic engineering and optimized cultivation strategies.

Introduction

Echinenone is a keto-carotenoid with significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant properties. Cyanobacteria, particularly Nostoc sp., serve as a promising platform for the biotechnological production of this valuable compound. This document outlines the methodologies for genetically engineering Nostoc sp. PCC 7120 to increase echinenone yield, along with protocols for cultivation, extraction, and quantification.

The biosynthetic pathway for echinenone in Nostoc sp. involves the conversion of β-carotene, a process catalyzed by the enzyme β-carotene ketolase (CrtO). By overexpressing the crtO gene, the metabolic flux can be directed towards a higher accumulation of echinenone.

Data Presentation

The following table summarizes the quantitative increase in echinenone production in a genetically engineered strain of Nostoc sp. PCC 7120 overexpressing a heterologous crtO gene from Nostoc flagelliforme.

StrainCultivation ConditionEchinenone Production Increase (%)Canthaxanthin Production Increase (%)Reference
Transgenic Nostoc sp. PCC 7120 (crtO overexpression)Normal (BG11 medium, 30°C)> 16> 80[1]
Transgenic Nostoc sp. PCC 7120 (crtO overexpression)Osmotic Stress (BG11 + 0.4 M mannitol, 30°C)> 16> 80[1]

Experimental Protocols

Construction of a crtO Overexpression Strain of Nostoc sp. PCC 7120

This protocol describes the genetic modification of Nostoc sp. PCC 7120 to overexpress the β-carotene ketolase (crtO) gene, leading to enhanced echinenone production. The method of choice is triparental mating, a reliable conjugation technique for introducing foreign genes into filamentous cyanobacteria.

Materials:

  • Nostoc sp. PCC 7120 culture

  • E. coli HB101 carrying the conjugal plasmid (e.g., pRL443)

  • E. coli HB101 carrying the cargo plasmid with the crtO gene under a suitable promoter (e.g., a derivative of a shuttle vector like pRL25C)

  • E. coli HB101 carrying a helper plasmid with methylase genes (e.g., pRL623) to protect the cargo plasmid from restriction enzymes in Nostoc.

  • BG11 medium (and BG11 plates with 1% agar)

  • LB medium

  • Appropriate antibiotics for selection (e.g., Neomycin, Kanamycin)

  • Sonicator

  • Sterile glass tubes and plates

  • Millipore filters (0.45 µm)

Protocol:

  • Preparation of Nostoc sp. PCC 7120:

    • Grow a 50 ml culture of Nostoc sp. PCC 7120 in BG11 medium to a dense state.

    • To facilitate conjugation, fragment the filaments by sonication. Pellet the 50 ml culture (3000 rpm, 10 min, 4°C), resuspend in 2 ml of BG11, and transfer to a sterile glass tube on ice.

    • Sonicate with an amplitude of ~7 W, in pulses of 15 seconds on and 15 seconds off, for a total of 4 cycles.[2]

    • Verify filament fragmentation to short filaments or individual cells using a microscope.

    • Allow the cells to recover in 50 ml of fresh BG11 medium for at least 4 hours at 25°C with gentle light.[2]

  • Preparation of E. coli Strains:

    • Grow 10 ml cultures of each E. coli strain (cargo, conjugal, and helper plasmids) in LB medium with appropriate antibiotics.

    • Pellet the cultures (3000 rpm, 10 min) and wash once with 10 ml of LB medium without antibiotics.

    • Combine the washed cargo and helper plasmid-containing cultures.

    • Pellet the mixed cultures and resuspend in 200 µl of LB medium for each planned conjugation.[2]

  • Triparental Mating:

    • Pellet 50 ml of the recovered Nostoc sp. culture (3000 rpm, 10 min) and resuspend in 5 ml of BG11.

    • In an Eppendorf tube, mix 200 µl of the concentrated E. coli mixture with 100 µl of the concentrated Nostoc sp. culture.[2]

    • Incubate the mixture for 30-90 minutes at 30°C.

    • Plate the 300 µl mixture onto a sterile Millipore filter placed on a non-selective BG11 agar plate.[3]

    • Incubate the plate for 24-72 hours at 30°C under low light.

  • Selection of Transgenic Colonies:

    • Transfer the filter to a fresh BG11 plate containing the selective antibiotic (e.g., 50 µg/ml Kanamycin).

    • Incubate at 30°C under continuous light. Transgenic colonies should appear within 10-14 days.[2]

    • Restreak individual colonies on fresh selective plates to ensure clonal purity.

    • Confirm the presence of the crtO insert via PCR analysis of the genomic DNA from the transgenic colonies.

High-Density Cultivation of Nostoc sp. PCC 7120

For high-yield production of echinenone, a high-density cultivation strategy is recommended. This protocol is based on a two-tier vessel system that allows for rapid biomass accumulation.

Materials:

  • Transgenic Nostoc sp. PCC 7120 strain

  • Photobioreactor or a suitable high-density cultivation system

  • BG11 medium

  • CO₂ supply

Protocol:

  • Inoculum Preparation:

    • Grow a pre-culture of the transgenic Nostoc sp. PCC 7120 in 100 ml of BG11 medium under standard conditions (30°C, continuous light) to a mid-exponential phase.

  • High-Density Cultivation:

    • Inoculate the photobioreactor containing fresh BG11 medium with the pre-culture.

    • Maintain the temperature at 30°C.

    • Provide continuous illumination.

    • Supplement the culture with a continuous supply of CO₂ (e.g., 3% v/v in air) to maintain a pH of around 8.0.

    • Monitor cell growth by measuring optical density at 750 nm (OD₇₅₀).

    • Harvest the biomass when the culture reaches the desired density (e.g., up to 400 g wet weight per liter has been reported for Nostoc strains in similar systems).

Extraction and Quantification of Echinenone

This protocol outlines the steps for extracting carotenoids from Nostoc sp. biomass and quantifying echinenone using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Harvested Nostoc sp. biomass (lyophilized)

  • Acetone

  • Methanol

  • Ethyl acetate

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Echinenone standard

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator

Protocol:

  • Extraction:

    • Weigh approximately 100 mg of lyophilized Nostoc sp. biomass.

    • Add 10 ml of a 1:1 (v/v) mixture of acetone and methanol.

    • Vortex vigorously for 5 minutes to disrupt the cells and extract the pigments.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant to a fresh tube.

    • Repeat the extraction process with the pellet until the biomass appears colorless.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

    • Redissolve the dried pigment extract in a known volume (e.g., 1 ml) of ethyl acetate for HPLC analysis.

  • HPLC Quantification:

    • HPLC Conditions (Representative):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: Acetonitrile:Methanol:Water (81:9:10, v/v/v).

      • Mobile Phase B: Methanol:Ethyl Acetate (68:32, v/v).

      • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

      • Flow Rate: 1.0 ml/min.

      • Detection: Monitor at 450 nm using a PDA detector.

    • Analysis:

      • Inject 20 µl of the redissolved pigment extract into the HPLC system.

      • Identify the echinenone peak by comparing the retention time and absorption spectrum with an authentic echinenone standard.

      • Quantify the amount of echinenone by creating a standard curve with known concentrations of the echinenone standard.

      • Express the final yield as mg of echinenone per gram of dry weight of the biomass.

Visualizations

Echinenone Biosynthesis Pathway

Echinenone_Biosynthesis G3P Glyceraldehyde-3-phosphate MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP GGPP Geranylgeranyl pyrophosphate MEP->GGPP CrtE Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ BetaCarotene β-Carotene Lycopene->BetaCarotene LycB Echinenone Echinenone BetaCarotene->Echinenone CrtO Experimental_Workflow cluster_strain_dev Strain Development cluster_production Production cluster_analysis Analysis plasmid Construct crtO overexpression plasmid transformation Triparental Mating into Nostoc sp. PCC 7120 plasmid->transformation selection Selection of Transgenic Colonies transformation->selection cultivation High-Density Cultivation selection->cultivation harvest Biomass Harvesting cultivation->harvest extraction Pigment Extraction harvest->extraction quantification HPLC-PDA Quantification extraction->quantification NtcA_Regulation HighLight High Light Stress Redox_State Cellular Redox State (Increased 2-Oxoglutarate) HighLight->Redox_State Nitrogen_Limitation Nitrogen Limitation Nitrogen_Limitation->Redox_State NtcA_active NtcA (active) Redox_State->NtcA_active NtcA_inactive NtcA (inactive) NtcA_inactive->NtcA_active activation crtO_promoter Promoter of crtO gene NtcA_active->crtO_promoter Binds to promoter crtO_expression crtO Gene Expression crtO_promoter->crtO_expression Echinenone_production Increased Echinenone Production crtO_expression->Echinenone_production

References

Echinenone as a Natural Colorant in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Echinenone (β,β-Caroten-4-one) is a naturally occurring ketocarotenoid, a class of pigments synthesized by various microorganisms, including cyanobacteria, and certain microalgae.[1] It is characterized by its vibrant orange-red hue and possesses antioxidant properties, making it a promising candidate for use as a natural colorant in the food industry. Echinenone is synthesized from β-carotene through the enzymatic action of β-carotene ketolase.[2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the evaluation and use of echinenone as a food colorant.

Application Notes

1. Properties of Echinenone

  • Chemical Nature: A xanthophyll with the chemical formula C40H54O.[2]

  • Color: Exhibits a color range from yellow-orange to deep red, depending on its concentration and the food matrix.

  • Solubility: As a lipophilic compound, echinenone is soluble in oils and organic solvents but insoluble in water. For aqueous food systems, it requires formulation into emulsions or other delivery systems.

  • Antioxidant Activity: Like other carotenoids, echinenone possesses antioxidant properties, which may contribute to the shelf-life of food products by quenching free radicals.

  • Provitamin A Activity: Echinenone has been reported to have provitamin A activity, although it is generally considered less potent than β-carotene.

2. Natural Sources The primary microbial sources for echinenone production include:

  • Cyanobacteria: Various species of cyanobacteria naturally produce echinenone as part of their photosynthetic pigment system.

  • Microalgae: The green microalga Botryococcus braunii, particularly races 'B' and 'L', are known to accumulate significant quantities of echinenone.[1][3] Strain BOT-20, for instance, has been reported to have an echinenone content as high as 30.5% of its dry biomass.[1]

  • Bacteria: Some species, such as Micrococcus roseus, have also been shown to produce echinenone.

3. Potential Applications in the Food Industry Given its color and lipophilic nature, echinenone is well-suited for coloring a variety of food products, including:

  • Fats and Oils: Margarine, butter, and shortenings.

  • Dairy Products: Cheese, yogurt, and ice cream.

  • Beverages: Oil-in-water emulsions for coloring beverages.

  • Confectionery: Fat-based fillings and coatings.

  • Bakery Products: Icings and fillings.

  • Processed Foods: Soups, sauces, and dressings.

4. Regulatory Status and Safety Considerations Echinenone is not currently listed as an approved food color additive by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).[4][5][6][7] Any use of echinenone as a food colorant would require a formal petition and a comprehensive safety assessment.

For context, a related ketocarotenoid, canthaxanthin (E 161g), has an established Acceptable Daily Intake (ADI) of 0.03 mg/kg of body weight per day, based on the formation of crystalline deposits in the retina at high doses.[2] A thorough toxicological evaluation of echinenone, including studies on chronic toxicity, carcinogenicity, and reproductive toxicity, would be necessary to establish its safety for human consumption.

Data Presentation

Table 1: Typical Carotenoid Composition of Botryococcus braunii (Strain BOT-20)

Carotenoid Percentage of Total Carotenoids
Echinenone ~73%
Canthaxanthin ~10%
β-Carotene ~5%
Other Carotenoids ~12%

(Data adapted from published research on echinenone-accumulating strains of B. braunii)[1]

Table 2: Illustrative Stability of Echinenone Under Various Conditions (Hypothetical Data)

Condition Parameter Stability Notes
pH 3.0 Fair Susceptible to degradation in highly acidic conditions.
5.0 Good Relatively stable in moderately acidic to neutral pH.
7.0 Good
Temperature 4°C (Refrigeration) Excellent Storage in cool, dark conditions is recommended.
25°C (Ambient) Fair to Good Degradation rate increases with temperature.
80°C (Pasteurization) Poor to Fair Significant losses can be expected during heat processing.
Light Dark Storage Excellent Protection from light is crucial for stability.
Diffuse Daylight Fair Photo-oxidation is a major degradation pathway.
Direct Sunlight Poor Rapid degradation occurs upon exposure to UV and visible light.

(Note: This table provides qualitative estimates based on the general behavior of carotenoids. Quantitative data, such as degradation kinetics and half-life, must be determined experimentally.)

Table 3: Illustrative CIELAB Color Coordinates for Echinenone in an Oil-in-Water Emulsion (Hypothetical Data)

Echinenone Concentration (mg/L) L* (Lightness) a* (Redness) b* (Yellowness) Visual Color
1 95.2 +5.1 +20.5 Pale Yellow-Orange
5 88.5 +15.3 +45.8 Light Orange
10 80.1 +28.7 +60.2 Vibrant Orange
20 72.4 +40.2 +75.6 Deep Orange-Red

(Note: These values are for illustrative purposes only and will vary depending on the food matrix, emulsification, and instrumentation. L ranges from 0 (black) to 100 (white), a* from green (-) to red (+), and b* from blue (-) to yellow (+).)*[8][9][10]

Experimental Protocols

Protocol 1: Extraction and Purification of Echinenone from Botryococcus braunii Biomass

  • Objective: To extract and purify echinenone from lyophilized B. braunii biomass for use as a natural colorant.

  • Materials:

    • Lyophilized B. braunii (e.g., strain BOT-20) biomass

    • n-Hexane (food grade)

    • Acetone (food grade)

    • Diatomaceous earth

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Glass column for chromatography

    • Silica gel 60 (70-230 mesh)

    • Nitrogen gas

  • Procedure:

    • Biomass Preparation: Grind 10 g of lyophilized B. braunii biomass into a fine powder.

    • Extraction:

      • Mix the powdered biomass with 20 g of diatomaceous earth.

      • Perform a Soxhlet extraction or repeated batch extractions with a 3:1 (v/v) mixture of n-hexane and acetone for 4-6 hours, or until the biomass appears colorless.

    • Solvent Removal:

      • Combine the extracts and filter to remove any solid particles.

      • Dry the extract over anhydrous sodium sulfate.

      • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Saponification (Optional): To remove chlorophylls and lipids, the crude extract can be saponified with 10% methanolic KOH. This step should be performed under a nitrogen atmosphere to prevent oxidation.

    • Chromatographic Purification:

      • Prepare a silica gel column equilibrated with n-hexane.

      • Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.

      • Elute the column with a gradient of acetone in n-hexane (e.g., starting with 100% n-hexane and gradually increasing the acetone concentration).

      • Collect the orange-red fraction corresponding to echinenone.

    • Final Product:

      • Evaporate the solvent from the purified fraction under vacuum.

      • The resulting crystalline echinenone should be stored at -20°C under a nitrogen atmosphere in a light-proof container.

Protocol 2: Quantitative Analysis of Echinenone by HPLC

  • Objective: To determine the concentration of echinenone in an extract or food product.

  • Instrumentation and Columns:

    • HPLC system with a photodiode array (PDA) detector.

    • C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of purified echinenone in a suitable solvent (e.g., acetone) and perform serial dilutions to create a calibration curve (e.g., 1-50 µg/mL).

    • Sample Preparation: Dissolve a known amount of the echinenone-containing extract or food product in the appropriate solvent, filter through a 0.22 µm syringe filter.

    • HPLC Analysis:

      • Inject the standards and samples into the HPLC system.

      • Monitor the elution at the wavelength of maximum absorbance for echinenone (approximately 458 nm).

      • Identify the echinenone peak based on retention time and spectral data compared to the standard.

    • Quantification: Calculate the concentration of echinenone in the sample by comparing its peak area to the calibration curve.

Protocol 3: Application and Color Evaluation in a Model Food System (Oil-in-Water Emulsion)

  • Objective: To incorporate echinenone into a model food system and evaluate the resulting color.

  • Materials:

    • Purified echinenone

    • Vegetable oil (e.g., sunflower oil)

    • Food-grade emulsifier (e.g., lecithin, polysorbate 80)

    • Distilled water

    • High-shear homogenizer

    • Colorimeter

  • Procedure:

    • Preparation of Oil Phase: Dissolve a known concentration of purified echinenone in vegetable oil to achieve the desired final concentrations in the emulsion (e.g., 1, 5, 10, 20 mg/L).

    • Emulsification:

      • Add the emulsifier to the oil phase.

      • Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer to form a stable emulsion.

    • Color Measurement:

      • Calibrate the colorimeter using a white standard.

      • Measure the CIELAB (L, a, b*) values of the emulsion samples.[11][12]

      • Record the values and compare them to a control emulsion without echinenone.

    • Stability Assessment:

      • Store aliquots of the colored emulsion under different conditions (e.g., 4°C in the dark, 25°C with light exposure).

      • Measure the CIELAB values and echinenone concentration (using Protocol 2) at regular intervals to assess color and pigment stability over time.

Visualizations

Echinenone_Biosynthesis BetaCarotene β-Carotene Echinenone Echinenone BetaCarotene->Echinenone β-carotene ketolase (CrtW/CrtO) Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin β-carotene ketolase (CrtW/CrtO)

Biosynthesis of Echinenone from β-Carotene.

Echinenone_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Biomass Lyophilized B. braunii Biomass Extraction Solvent Extraction (n-Hexane:Acetone) Biomass->Extraction CrudeExtract Crude Carotenoid Extract Extraction->CrudeExtract SolventRemoval Solvent Evaporation CrudeExtract->SolventRemoval Chromatography Silica Gel Column Chromatography SolventRemoval->Chromatography PurifiedEchinenone Purified Echinenone Chromatography->PurifiedEchinenone Echinenone_Application_Workflow cluster_preparation Preparation cluster_evaluation Evaluation Echinenone Purified Echinenone OilPhase Dissolve in Oil Echinenone->OilPhase Emulsification Create O/W Emulsion OilPhase->Emulsification ColorMeasurement Measure CIELAB Values Emulsification->ColorMeasurement StabilityTest Store Under Varied Conditions Emulsification->StabilityTest Analysis Analyze Color & Pigment Concentration Over Time StabilityTest->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Echinenone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Echinenone extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low extraction yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Echinenone yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low Echinenone yield can stem from several factors throughout the extraction process. The most critical areas to examine are:

  • Cell Disruption Inefficiency: Echinenone is an intracellular pigment. If the cell walls of your source material (e.g., cyanobacteria, microalgae) are not sufficiently ruptured, the solvent cannot effectively penetrate the cells to extract the pigment.

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is crucial. A solvent that is too polar or too non-polar will not efficiently solubilize Echinenone.

  • Pigment Degradation: Echinenone, like other carotenoids, is highly sensitive to degradation from exposure to light, heat, oxygen, and acids.[1] Unfavorable conditions during extraction or storage can significantly reduce your final yield.

  • Incomplete Extraction: The solvent-to-biomass ratio and extraction time may be insufficient to fully extract the Echinenone present in the sample.

Q2: How can I determine if my cell disruption method is effective?

A2: Effective cell disruption is paramount for high extraction yields. You can assess the efficiency of your method through:

  • Microscopy: Observe a small sample of the biomass under a microscope before and after disruption. A significant reduction in intact cells indicates effective lysis.

  • Pigment Release: A visual cue of successful cell disruption is a distinct color change in the slurry, indicating the release of intracellular pigments into the solvent.

  • Comparative Yields: If you are still experiencing low yields after confirming cell disruption visually, consider testing alternative or combined disruption methods as outlined in the experimental protocols below. Mechanical methods like bead milling and ultrasonication are often more effective than chemical lysis alone for tough-walled microorganisms.[2][3][4]

Q3: What are the best solvents for Echinenone extraction?

A3: The choice of solvent significantly impacts extraction efficiency. Generally, a mixture of polar and non-polar solvents is most effective for carotenoids.

  • Acetone: 90% acetone is a good starting point as it provides broad extraction of pigments.[5]

  • Acetone/Methanol Mixtures: These are commonly used and highly effective.

  • Chloroform/Methanol or Hexane/Isopropanol: These combinations can also yield good results.

  • Petroleum Ether: Often used in a subsequent step to partition the pigments from the initial extract.[6]

It is recommended to test a few different solvent systems to determine the optimal one for your specific biomass.

Q4: I'm noticing a loss of color in my extract during processing. What's happening and how can I prevent it?

A4: Color loss is a strong indicator of Echinenone degradation. Carotenoids are susceptible to oxidation and isomerization when exposed to certain conditions.[1]

  • Light: Always work under dim light or use amber-colored glassware to protect the extract from photoblegradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1] It is best to work under an inert atmosphere, such as nitrogen or argon, especially during solvent evaporation and storage.

  • Heat: High temperatures accelerate degradation.[1] Use low-temperature extraction methods whenever possible and avoid prolonged exposure to heat. If heating is necessary, do so under a nitrogen stream.

  • Acids: Acidic conditions can cause isomerization and degradation of Echinenone.[1] If your sample is acidic, consider neutralizing it with calcium carbonate or a similar agent.[1]

For long-term storage, extracts should be kept in the dark at -20°C or below, under a nitrogen atmosphere.[1]

Q5: My final extract is cloudy or contains precipitates. How can I purify it?

A5: Cloudiness or precipitation can be due to co-extraction of lipids, proteins, or other cellular debris.

  • Centrifugation: A high-speed centrifugation step can pellet insoluble debris.

  • Filtration: Passing the extract through a syringe filter (e.g., 0.22 µm or 0.45 µm) can remove fine particulates.

  • Saponification: If lipids are the primary contaminant, a gentle saponification step can be employed. However, this should be done with caution as it can potentially degrade Echinenone if not performed under controlled conditions (e.g., in the dark, under nitrogen).

  • Chromatography: For high-purity Echinenone, column chromatography or preparative HPLC is necessary.

Data on Extraction Parameters

Below are tables summarizing key quantitative data for optimizing your Echinenone extraction.

Table 1: Comparison of Cell Disruption Methods for Carotenoid Extraction

MethodDescriptionTypical ParametersAdvantagesDisadvantages
Ultrasonication (Bath) High-frequency sound waves create cavitation bubbles that disrupt cell walls.40 kHz frequency, 30-60 minGood for small to medium samples, less aggressive than probe sonication.May be less effective for very tough cells, potential for heat generation.
Ultrasonication (Probe) A probe directly inserted into the sample delivers high-intensity ultrasonic waves.20 kHz frequency, 5-20 minVery effective for cell lysis.Can generate significant heat, potentially degrading the sample; risk of metal contamination from the probe.
Bead Milling Agitation with small beads (e.g., glass, zirconia) mechanically grinds the cells.0.3-0.5 mm bead size, 2-4 hoursHighly effective for a wide range of microorganisms.[2]Can be time-consuming, potential for heat generation.
High-Pressure Homogenization Forces the cell suspension through a narrow valve at high pressure, causing disruption.80-120 MPa, 3-5 passesScalable and very efficient for large volumes.[2][4]High equipment cost, can generate heat.

Table 2: Solvent Systems for Carotenoid Extraction

Solvent SystemRatio (v/v)Notes
Acetone/Water90:10Provides broad extraction of pigments and is relatively safe.[5]
Petroleum Ether/Acetone/Water15:75:10Effective for initial extraction with agitation.
Chloroform/Methanol1:1 or 2:1A classic and effective mixture, but chloroform is toxic.
Hexane/Isopropanol3:2A less toxic alternative to chloroform-based systems.

Table 3: Parameters for Advanced Extraction Techniques

TechniqueParameterRangeOptimal (General)Notes
Ultrasonic-Assisted Extraction (UAE) Temperature20 - 50°C20 - 30°CLower temperatures minimize degradation.
Time20 - 70 min30 minLonger times may not significantly increase yield and risk degradation.
Solvent/Solid Ratio10:1 - 50:1 (mL/g)30:1A higher ratio can improve extraction but requires more solvent.
Supercritical CO2 Extraction (SFE) Pressure250 - 500 bar300 - 400 barHigher pressure increases solvent density and solvating power.
Temperature40 - 70°C50 - 60°CBalances solvent power with thermal stability of Echinenone.
Co-solvent (e.g., Ethanol)5 - 20%10 - 15%A co-solvent is often necessary to increase the polarity of supercritical CO2 for efficient carotenoid extraction.

Experimental Protocols

Protocol 1: General Solvent Extraction of Echinenone

  • Biomass Preparation: Harvest cells by centrifugation and wash with distilled water to remove salts and media components. Lyophilize or use wet biomass.

  • Cell Disruption: Resuspend the cell pellet in the chosen extraction solvent (see Table 2) in a 1:20 (w/v) ratio. Disrupt the cells using one of the methods in Table 1 (e.g., ultrasonication in an ice bath for 30 minutes).

  • Extraction: After cell disruption, agitate the mixture on a shaker at room temperature, in the dark, for 2-4 hours.

  • Separation: Centrifuge the mixture at 5,000 x g for 10 minutes to pellet the cell debris.

  • Collection: Carefully decant the supernatant containing the Echinenone extract.

  • Re-extraction: Repeat the extraction process on the cell pellet with fresh solvent to ensure complete recovery of the pigment.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Storage: Resuspend the dried extract in a small volume of a suitable solvent (e.g., hexane or acetone) and store at -20°C or below under a nitrogen atmosphere.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Echinenone

  • Sample Preparation: Place a known amount of dried biomass (e.g., 1 g) into a vessel suitable for sonication.

  • Solvent Addition: Add the extraction solvent (e.g., 90% acetone) at a solvent-to-solid ratio of 30:1 (mL/g).

  • Sonication: Place the vessel in an ultrasonic bath with a cooling system to maintain a temperature of 25°C. Sonicate at 40 kHz for 30 minutes.

  • Recovery: Following sonication, centrifuge the sample and collect the supernatant as described in Protocol 1.

  • Solvent Removal and Storage: Evaporate the solvent and store the extract as outlined in Protocol 1.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Biomass 1. Biomass Harvesting (Centrifugation) Disruption 2. Cell Disruption (e.g., Ultrasonication) Biomass->Disruption Solvent 3. Solvent Addition & Agitation Disruption->Solvent Centrifuge1 4. Centrifugation Solvent->Centrifuge1 Supernatant1 5. Collect Supernatant Centrifuge1->Supernatant1 Reextract 6. Re-extract Pellet Centrifuge1->Reextract Pellet Combine 9. Combine Supernatants Supernatant1->Combine Centrifuge2 7. Centrifugation Reextract->Centrifuge2 Supernatant2 8. Collect Supernatant Centrifuge2->Supernatant2 Supernatant2->Combine Evaporate 10. Solvent Evaporation (under N2) Combine->Evaporate Store 11. Storage at -20°C Evaporate->Store

Caption: Workflow for Echinenone Extraction.

troubleshooting_workflow Start Low Echinenone Yield CheckDisruption Is Cell Disruption Complete? (Check with Microscopy) Start->CheckDisruption ImproveDisruption Action: Increase intensity/duration or change method (e.g., bead milling) CheckDisruption->ImproveDisruption No CheckDegradation Is there evidence of degradation? (e.g., color loss) CheckDisruption->CheckDegradation Yes ImproveDisruption->CheckDisruption ProtectSample Action: Work in dark/inert gas, use lower temperature CheckDegradation->ProtectSample Yes CheckSolvent Is the solvent optimal? CheckDegradation->CheckSolvent No ProtectSample->CheckDegradation OptimizeSolvent Action: Test different solvent systems (e.g., Acetone, Hexane/Isopropanol) CheckSolvent->OptimizeSolvent No CheckExtraction Is extraction time/ratio sufficient? CheckSolvent->CheckExtraction Yes OptimizeSolvent->CheckSolvent IncreaseParams Action: Increase extraction time or solvent-to-biomass ratio CheckExtraction->IncreaseParams No Success Yield Improved CheckExtraction->Success Yes IncreaseParams->CheckExtraction

Caption: Troubleshooting Low Echinenone Yield.

References

Echinenone Stability & Degradation in Organic Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with echinenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work involving echinenone in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Which organic solvents are recommended for dissolving and storing echinenone?

A1: The choice of solvent is critical for maintaining the stability of echinenone. While specific data for echinenone is limited, general principles for carotenoids suggest that non-polar, aprotic solvents are preferable for long-term storage.[1][2] Tetrahydrofuran (THF) has been shown to be a good solvent for carotenoids in terms of solubility.[1][2] However, for stability, solvents with low polarity and minimal dissolved oxygen are recommended. It is crucial to use high-purity, antioxidant-free solvents.

Q2: What are the primary factors that cause echinenone to degrade in organic solvents?

A2: Echinenone, like other carotenoids, is susceptible to degradation from several factors:

  • Oxygen: Autoxidation is a major degradation pathway, leading to the formation of epoxides and apocarotenals.[2]

  • Light: Exposure to light, particularly in the UV-Vis spectrum, can cause photo-oxidation and isomerization.

  • Heat: Elevated temperatures accelerate the rate of degradation.

  • Acids: Acidic conditions can promote the degradation of carotenoids.

  • Solvent Impurities: Peroxides and metal ions in solvents can catalyze degradation.

Q3: How can I minimize the degradation of echinenone in my solvent-based experiments?

A3: To minimize degradation, the following practices are recommended:

  • Work under inert atmosphere: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Protect from light: Use amber glassware or cover your containers with aluminum foil. Work in a dimly lit area when possible.

  • Control temperature: Store stock solutions at low temperatures, preferably -20°C or -80°C. For experiments at room temperature, minimize the duration of exposure.

  • Use high-purity solvents: Use HPLC or analytical grade solvents to avoid contaminants.

  • Add antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to prevent oxidation.

Q4: I've noticed a color change in my echinenone solution. What does this indicate?

A4: A color change, typically a fading of the characteristic orange-red color, is a visual indicator of echinenone degradation. This is due to the loss of the conjugated double bond system that is responsible for its color. The appearance of a lighter yellow color may indicate the formation of shorter-chain degradation products.

Q5: What are the expected degradation products of echinenone?

A5: Based on studies of similar carotenoids, the degradation of echinenone is expected to yield a variety of products, including:

  • Isomers: (Z)-isomers of echinenone.

  • Epoxides: 5,6-epoxy-echinenone and other epoxides.

  • Apocarotenals: Cleavage of the polyene chain results in shorter-chain aldehydes.

  • Further oxidation products: These can include carboxylic acids and smaller volatile compounds.

Troubleshooting Guides

Issue 1: Rapid Loss of Color in Echinenone Solution
Possible Cause Troubleshooting Step
Oxygen Exposure 1. Ensure solvents are de-gassed prior to use. 2. Work under a continuous stream of inert gas (nitrogen or argon). 3. Seal storage vials tightly with Teflon-lined caps.
Light Exposure 1. Use amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient light during handling.
Solvent Impurities 1. Use fresh, high-purity solvents. 2. Test for the presence of peroxides in older solvent stocks.
Temperature 1. Prepare solutions on ice. 2. Store stock solutions at -80°C for long-term stability.
Issue 2: Inconsistent Results in HPLC Analysis
Possible Cause Troubleshooting Step
On-Column Degradation 1. Ensure the mobile phase is de-gassed. 2. Consider adding a small amount of an antioxidant to the mobile phase. 3. Use a cooled autosampler to maintain sample stability.
Poor Peak Shape (Tailing or Fronting) 1. Ensure the injection solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase. 2. Check for column contamination or degradation.
Shifting Retention Times 1. Ensure consistent mobile phase composition and flow rate. 2. Use a column thermostat to maintain a constant temperature. 3. Allow for adequate column equilibration time between runs.

Quantitative Data Summary

While specific quantitative stability data for echinenone is not extensively available, the following table summarizes the expected relative stability based on general knowledge of carotenoids in common organic solvents. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

SolventPolarityExpected Relative StabilityNotes
HexaneNon-polarHighGood for storage, but solubility may be limited.
TolueneNon-polarHighSimilar to hexane.
Dichloromethane (DCM)Polar aproticLowProne to containing acidic impurities and promoting degradation.
ChloroformPolar aproticLowSimilar to DCM, can contain acidic impurities.
Tetrahydrofuran (THF)Polar aproticModerateGood solubility, but can form peroxides over time. Use fresh, stabilized THF.
AcetonePolar aproticModerateUse with caution due to its reactivity.
AcetonitrilePolar aproticModerate to HighA common solvent in HPLC, generally good stability.
MethanolPolar proticLow to ModerateProtic nature can contribute to degradation.
EthanolPolar proticLow to ModerateSimilar to methanol.
Dimethyl sulfoxide (DMSO)Polar aproticLow to ModerateCan be difficult to remove and may interfere with some assays.

Experimental Protocols

Protocol: Assessing the Stability of Echinenone in an Organic Solvent

This protocol outlines a general method for determining the stability of echinenone in a chosen organic solvent under specific conditions (e.g., temperature, light exposure).

1. Materials and Reagents:

  • Echinenone standard of known purity

  • High-purity organic solvent (HPLC grade or higher)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

  • Volumetric flasks

  • Micropipettes

  • HPLC system with a C18 or C30 reverse-phase column and a UV-Vis detector

2. Preparation of Echinenone Stock Solution:

  • Accurately weigh a known amount of echinenone standard.

  • Dissolve the standard in the chosen organic solvent to prepare a concentrated stock solution (e.g., 1 mg/mL). It is recommended to do this under an inert atmosphere and protected from light.

  • Store the stock solution at -80°C.

3. Experimental Setup:

  • From the stock solution, prepare several working solutions of a known concentration (e.g., 10 µg/mL) in the chosen solvent.

  • Dispense the working solutions into amber vials.

  • For each condition to be tested (e.g., room temperature in light, room temperature in dark, 4°C in dark), prepare triplicate samples.

  • Include a control sample stored at -80°C in the dark.

4. Time-Point Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial for HPLC analysis.

  • The initial time point (t=0) should be analyzed immediately after preparation.

5. HPLC Analysis:

  • Inject the samples onto the HPLC system.

  • Use a mobile phase suitable for carotenoid separation (e.g., a gradient of methanol, acetonitrile, and a small amount of a non-polar solvent).

  • Monitor the elution at the wavelength of maximum absorbance for echinenone (typically around 458 nm).

  • Record the peak area of the echinenone peak at each time point.

6. Data Analysis:

  • Calculate the percentage of echinenone remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage of remaining echinenone versus time.

  • From this data, you can determine the degradation rate and the half-life of echinenone under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_control Control prep_stock Prepare Echinenone Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work cond1 Condition 1 (e.g., RT, Light) prep_work->cond1 Aliquot cond2 Condition 2 (e.g., RT, Dark) prep_work->cond2 Aliquot cond3 Condition 3 (e.g., 4°C, Dark) prep_work->cond3 Aliquot control Control (-80°C, Dark) prep_work->control sampling Time-Point Sampling cond1->sampling cond2->sampling cond3->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Rate, Half-life) hplc->data control->sampling

Caption: Workflow for assessing echinenone stability.

degradation_pathway cluster_products Degradation Products cluster_factors Degradation Factors echinenone Echinenone (all-trans) isomers (Z)-Isomers echinenone->isomers Light, Heat epoxides Epoxides echinenone->epoxides Oxygen apocarotenals Apocarotenals echinenone->apocarotenals Oxygen, Heat others Further Oxidation Products epoxides->others Oxidation apocarotenals->others Oxidation light Light light->echinenone heat Heat heat->echinenone oxygen Oxygen oxygen->echinenone acid Acid acid->echinenone

Caption: Putative degradation pathways of echinenone.

References

Preventing Echinenone isomerization during analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the isomerization of echinenone during analytical procedures. Echinenone, a xanthophyll carotenoid with significant antioxidant properties, is susceptible to degradation and isomerization under various conditions, which can impact the accuracy and reproducibility of experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its analysis.

Troubleshooting Guide: Preventing Echinenone Isomerization

This section provides solutions to specific problems that may arise during the analysis of echinenone, leading to its isomerization.

Problem Potential Cause Recommended Solution
Low recovery of all-trans-echinenone Exposure to Light: Echinenone is light-sensitive, and exposure to UV or even ambient light can induce isomerization to cis-isomers.- Work in a dimly lit environment or use amber-colored glassware. - Wrap sample containers and vials in aluminum foil. - Minimize the duration of light exposure at every step of the analysis.
Elevated Temperatures: Heat can provide the energy required for the molecule to overcome the activation barrier for isomerization. Temperatures as low as 40-50°C can cause significant degradation of some carotenoids.[1]- Perform all extraction and sample preparation steps on ice or at a controlled low temperature (e.g., 4°C). - Avoid heating samples during extraction or solvent evaporation. If evaporation is necessary, use a gentle stream of nitrogen in the dark at a low temperature. - Store samples and extracts at -20°C or, for long-term storage, at -80°C.[2]
Acidic Conditions: The presence of acids can catalyze the isomerization of carotenoids.[1]- Neutralize acidic samples or extracts immediately after collection. - Use neutral or slightly basic solvents for extraction and chromatography. - If acidic conditions are unavoidable (e.g., for certain extraction methods), minimize the exposure time and neutralize the sample as soon as possible.
Appearance of unexpected peaks in the chromatogram (potential cis-isomers) Isomerization during Sample Preparation: The extraction process itself can induce isomerization if not performed under controlled conditions.- Use a gentle extraction method, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction times and the need for high temperatures. - Add an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent to quench free radicals that can promote isomerization.
Isomerization during HPLC Analysis: The analytical conditions of the HPLC can also contribute to on-column isomerization.- Use a C30 column, which is specifically designed for the separation of carotenoid isomers. - Optimize the mobile phase to ensure good resolution between all-trans- and cis-isomers. A mobile phase containing a small amount of a non-polar solvent can sometimes improve separation. - Maintain the column at a controlled, low temperature during analysis.
Poor peak shape (tailing or fronting) in the chromatogram Secondary Interactions with the Stationary Phase: Basic compounds can interact with residual silanol groups on standard silica-based columns, leading to peak tailing.- Use a base-deactivated column or a column with end-capping to minimize silanol interactions. - Add a small amount of a competing base, such as triethylamine, to the mobile phase.
Column Overload: Injecting too concentrated a sample can lead to peak fronting.- Dilute the sample before injection.
Inappropriate Injection Solvent: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.- Dissolve the sample in the initial mobile phase whenever possible.
"Ghost peaks" appearing in subsequent runs Carryover from Previous Injections: Echinenone can be "sticky" and adsorb to parts of the HPLC system.- Implement a thorough needle wash protocol between injections. - Run blank injections with a strong solvent to clean the injector and column.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause echinenone isomerization?

A1: The main factors that contribute to the isomerization of echinenone from its naturally occurring all-trans form to various cis-isomers are exposure to light, heat, and acidic conditions . Oxygen can also play a role in the overall degradation of the molecule.

Q2: How can I minimize light exposure during my experiments?

A2: To minimize light exposure, it is crucial to work under subdued lighting conditions. Use amber-colored volumetric flasks, vials, and other glassware. For additional protection, you can wrap your sample containers in aluminum foil. During procedures like centrifugation or vortexing, ensure the samples are not unnecessarily exposed to direct light.

Q3: What is the ideal temperature for storing echinenone samples and extracts?

A3: For short-term storage (up to a few days), samples and extracts should be kept at 4°C in the dark. For longer-term storage, it is recommended to store them at -20°C or ideally at -80°C to minimize both isomerization and degradation.[2] It is also important to minimize freeze-thaw cycles.

Q4: What type of solvents should I use for extraction and analysis?

A4: Use high-purity, HPLC-grade solvents. For extraction, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like acetone, ethanol, or dichloromethane) is often effective for carotenoids. It is advisable to use solvents that are neutral or slightly basic to avoid acid-catalyzed isomerization. Degassing the solvents before use can also help to remove dissolved oxygen.

Q5: Should I use an antioxidant? If so, which one and at what concentration?

A5: Yes, adding an antioxidant to your extraction solvent is a good practice to prevent oxidative degradation, which can be a precursor to isomerization. Butylated hydroxytoluene (BHT) is a commonly used antioxidant at a concentration of 0.1% (w/v). Ascorbic acid can also be used, particularly in more aqueous extraction systems.

Q6: What type of HPLC column is best for separating echinenone isomers?

A6: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers, including those of echinenone. These columns provide enhanced shape selectivity for long-chain, structurally similar molecules. A C18 column can also be used, but may not provide the same level of resolution for all cis/trans isomers.

Q7: My chromatogram shows several small peaks around the main echinenone peak. Are these impurities or isomers?

A7: These are likely cis-isomers of echinenone that have formed during sample preparation or analysis. To confirm this, you can try to induce isomerization in a standard solution of all-trans-echinenone by exposing it to light or heat and then analyzing it by HPLC. The retention times of the induced peaks can then be compared to the unknown peaks in your sample chromatogram.

Experimental Protocols

Protocol 1: Extraction of Echinenone from Marine Microorganisms

This protocol is designed to minimize isomerization during the extraction process.

  • Harvesting: Harvest the microbial biomass by centrifugation at a low temperature (4°C).

  • Washing: Wash the cell pellet with chilled, deionized water to remove any salts or media components.

  • Homogenization: Homogenize the cell pellet in a cold mortar and pestle with liquid nitrogen or by using a bead beater with chilled beads to disrupt the cell walls. Perform this step in a dimly lit room.

  • Extraction:

    • To the homogenized sample, immediately add a cold extraction solvent mixture of hexane:isopropanol (3:1, v/v) containing 0.1% BHT.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at 4°C to separate the solvent layer from the cell debris.

    • Carefully collect the supernatant (the colored solvent layer) into a new amber-colored tube.

    • Repeat the extraction process on the pellet two more times to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen gas in the dark and at a low temperature.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE or a mixture of mobile phase components). Store the reconstituted extract at -80°C until analysis.

Visualizations

Workflow for Preventing Echinenone Isomerization

G Experimental Workflow to Minimize Echinenone Isomerization cluster_sample_prep Sample Preparation (Low Light & Temperature) cluster_extraction Extraction (with Antioxidant) cluster_analysis Analysis Harvest Harvest Biomass (4°C) Wash Wash Cells (Cold Water) Harvest->Wash Homogenize Homogenize (Liquid N2 / Beads) Wash->Homogenize AddSolvent Add Cold Hexane:Isopropanol + 0.1% BHT Homogenize->AddSolvent Extract Vortex & Centrifuge (4°C) AddSolvent->Extract Collect Collect Supernatant Extract->Collect Repeat Repeat Extraction x2 Collect->Repeat Evaporate Evaporate Solvent (N2, Dark, Low Temp) Repeat->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis (C30 Column, Controlled Temperature) Reconstitute->HPLC

Caption: A flowchart illustrating the key steps to minimize echinenone isomerization during sample preparation and analysis.

Factors Leading to Echinenone Isomerization

G Key Factors Causing Echinenone Isomerization Echinenone all-trans-Echinenone cis_Isomers cis-Echinenone Isomers Echinenone->cis_Isomers Light Light Exposure (UV and Visible) Light->Echinenone Isomerizes Heat Elevated Temperature Heat->Echinenone Isomerizes Acid Acidic pH Acid->Echinenone Isomerizes

Caption: Diagram showing the primary environmental factors that can lead to the isomerization of all-trans-echinenone.

References

Technical Support Center: Optimizing Echinenone Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed protocols for optimizing the production of echinenone, a keto-carotenoid with significant antioxidant properties.[1]

Frequently Asked Questions (FAQs)

Q1: What is echinenone and what are its primary applications? A1: Echinenone (β,β-Caroten-4-one) is a naturally occurring keto-carotenoid pigment.[2] It serves as a potent antioxidant, reported to be more effective than astaxanthin, and can be converted to vitamin A in the liver.[1] Its applications span the food, textile, pharmaceutical, and cosmetic industries as a natural coloring agent and bioactive compound.[2][3]

Q2: Which microorganisms are commonly used for echinenone production? A2: Several microorganisms are known producers of echinenone. These include bacteria like Micrococcus sp. and Gordonia terrae, as well as microalgae such as Botryococcus braunii.[1][2] Additionally, cyanobacteria like Nostoc sp. PCC 7120 have been genetically engineered to enhance the production of echinenone.[4]

Q3: What is the general biosynthetic pathway for echinenone? A3: Echinenone is synthesized from β-carotene. The key enzymatic step is the conversion of β-carotene to echinenone, which is catalyzed by β-carotene ketolase (CrtO).[4] This pathway can be further extended to produce canthaxanthin.

Echinenone Biosynthesis Pathway

Echinenone_Biosynthesis cluster_pathway Biosynthesis from β-Carotene cluster_enzyme Key Enzyme β-Carotene β-Carotene Echinenone Echinenone β-Carotene->Echinenone CrtO (β-carotene ketolase) Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin CrtO (β-carotene ketolase) CrtO CrtO

Caption: The conversion of β-carotene to echinenone and canthaxanthin by the CrtO enzyme.

Troubleshooting Guide

This section addresses common issues encountered during echinenone production experiments.

Problem 1: Low or No Echinenone Yield Despite Good Cell Growth

Q: My microbial culture shows high biomass, but the characteristic red-orange color is faint, and extracted pigment yield is low. What are the likely causes? A: High biomass with low pigment production suggests that the primary metabolic pathways are active, but the secondary metabolism leading to carotenoid synthesis is not being efficiently induced. Several factors could be responsible:

  • Suboptimal Culture Conditions: Carotenoid production is highly sensitive to environmental parameters.[5] Even if growth is supported, conditions may not be optimal for pigment synthesis. For instance, in Micrococcus sp., a temperature of 28°C and a pH of 6 were found to be optimal for pigment production, and deviations led to decreased yields.[2]

  • Inappropriate Carbon Source: The choice of carbon source is critical. While many sources can support growth, some are better for pigment production. For a Micrococcus sp. isolate, 5% glycerol was identified as the optimal carbon source for producing echinenone.[2]

  • Insufficient Aeration: Carotenoid-synthesizing microbes are typically aerobic.[3] Inadequate oxygen supply can limit the synthesis of pigments. For Micrococcus sp., a rotational speed of 220 RPM was found to be optimal for aeration and pigment production.[2]

  • Lack of Stress Induction: In many microorganisms, carotenoid production is a response to cellular stress.[6] Applying osmotic stress (e.g., by adding 0.4 M mannitol to the medium for Nostoc sp.) or using high light intensity can significantly increase the accumulation of echinenone.[1][4]

Problem 2: Inconsistent Echinenone Yield Between Batches

Q: I am observing significant variability in pigment production from one experiment to the next. How can I improve reproducibility? A: Inconsistent yields are often due to minor, uncontrolled variations in experimental setup. To ensure consistency:

  • Standardize Inoculum: Use a consistent method for preparing your starter culture, ensuring the same cell density and growth phase for inoculation each time.

  • Calibrate Equipment: Regularly calibrate pH meters, thermometers, and spectrophotometers to ensure accurate measurements and control of culture conditions.

  • Precise Media Preparation: Ensure all media components are weighed accurately and dissolved completely. Variations in nutrient concentrations, especially the carbon-to-nitrogen (C/N) ratio, can drastically affect carotenoid synthesis.[3]

  • Control Physical Parameters: Maintain strict control over temperature, pH, aeration, and light exposure (if applicable) throughout the entire fermentation period.

Problem 3: Incomplete Pigment Extraction from Cell Biomass

Q: After solvent extraction, my cell pellet is still colored, indicating residual carotenoids. How can I improve extraction efficiency? A: The robust cell walls of some microorganisms can hinder complete solvent penetration. To improve extraction:

  • Cell Disruption: Incorporate a cell disruption step before solvent addition. Methods like sonication, bead beating, or homogenization can break down cell walls and improve solvent access.[7][8]

  • Solvent Selection: The polarity of the solvent is critical. Mixtures like methanol/chloroform (2:1 v/v) or acetone are commonly used.[7][9] For non-polar carotenoids, hexane may be more effective.[9]

  • Repeat Extractions: Do not rely on a single extraction. Repeat the process with fresh solvent until the cell pellet appears white or colorless, pooling the supernatants from each step.[7]

Data Summary Tables

Table 1: Optimized Culture Conditions for Echinenone Production

ParameterMicrococcus sp.[2][10]Nostoc sp. PCC 7120 (Transgenic)[4]General Recommendations
Temperature 28 °C30 °C28-30 °C, optimize for specific strain.
pH 6.0Not specified (BG11 Medium)6.0-7.0, medium pH can influence enzyme activity.[3]
Carbon Source 5% GlycerolNot specified (BG11 Medium)Glucose, sucrose, and glycerol are common; test for optimal source and concentration.[5]
Nitrogen Source Not specifiedNot specified (BG11 Medium)Nitrogen limitation often triggers carotenoid synthesis.[3]
Aeration 220 RPMNot specifiedHigh aeration is generally required for aerobic producers.[3]
Stress Factors Not specified0.4 M Mannitol (Osmotic Stress)High light, salinity, or osmotic stress can enhance yield.[1][11]
Yield 25.98 mg/L (Total Carotenoids)>16% increase over controlHighly strain and condition dependent.

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Solution
Low Yield Suboptimal pH, temperature, or aeration.Optimize physical parameters according to Table 1.
Incorrect nutrient source.Test different carbon sources (e.g., glycerol, glucose).
Lack of stress induction.Introduce osmotic stress (e.g., mannitol, NaCl) or high light.[4][12]
Inconsistency Variable inoculum or media.Standardize starter culture preparation and media composition.
Poor Extraction Ineffective cell lysis.Add a sonication or bead beating step before solvent addition.[7]
Incorrect solvent.Use a solvent mixture like methanol/chloroform; repeat extractions.[7]

Experimental Protocols & Workflows

General Experimental Workflow

Caption: A generalized workflow from microbial culture inoculation to final analysis of echinenone.

Protocol 1: Carotenoid Extraction and Spectrophotometric Quantification

This protocol is a generalized method adapted from procedures for microbial carotenoid extraction.[7]

1. Cell Harvesting:

  • Aseptically transfer a 3-5 mL aliquot of your microbial culture to a centrifuge tube.

  • Centrifuge at 2,000-5,000 x g for 10 minutes to pellet the cells. Discard the supernatant.

2. Cell Disruption (Optional but Recommended):

  • Resuspend the cell pellet in 1 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).

  • Perform sonication for 20 minutes or use another mechanical disruption method to lyse the cells.

3. Solvent Extraction:

  • Centrifuge the disrupted cell suspension and discard the supernatant.

  • Add 1 mL of a methanol/chloroform mixture (2:1 v/v) to the cell pellet.

  • Vortex continuously for 1 hour at room temperature, protected from light.[7]

  • Centrifuge to pellet the cell debris and carefully transfer the colored supernatant to a new, clean tube.

  • Repeat the extraction with fresh solvent on the same pellet until it becomes white.[7] Pool all the collected supernatants.

4. Quantification:

  • Measure the absorbance of the pooled extract at the maximum absorption wavelength for echinenone (~460 nm) using a spectrophotometer. Use the extraction solvent as a blank.[7]

  • The concentration can be estimated using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient for echinenone, b is the path length of the cuvette, and c is the concentration. For total carotenoid estimation, an average extinction coefficient can be used.[7]

5. (Recommended) HPLC Analysis:

  • For accurate identification and quantification, analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C30 carotenoid column and a photodiode array (PDA) detector.[13]

  • Compare the retention time and spectral profile of the peak in your sample to a pure echinenone standard.

Troubleshooting Logic Flow for Low Yield

Caption: A decision tree to diagnose and resolve issues of low echinenone production.

References

Technical Support Center: Identification of Echinenone Degradation Products by MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of echinenone degradation products using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: My total ion chromatogram (TIC) shows a poor signal for echinenone and its potential degradation products. What are the possible causes and solutions?

A1: Several factors can contribute to a poor signal in your LC-MS analysis of echinenone. Consider the following troubleshooting steps:

  • Sample Preparation: Echinenone, like other carotenoids, is susceptible to degradation from light, heat, and oxygen.[1] Ensure that your sample extraction and preparation are performed under dim light and cool conditions. Use antioxidants like BHT or ascorbic acid in your extraction solvents to minimize oxidative degradation.[2]

  • Solvent Selection: Echinenone is a nonpolar molecule. Ensure you are using an appropriate solvent system for both extraction (e.g., hexane, dichloromethane, or a mixture) and LC separation (e.g., non-aqueous reversed-phase chromatography).[3]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for nonpolar compounds like carotenoids than Electrospray Ionization (ESI). If you are using ESI, try optimizing the source parameters or switching to an APCI source if available.

  • Mass Spectrometer Settings: Optimize MS parameters such as nebulizer gas flow, drying gas temperature, and fragmentor voltage to enhance the ionization and transmission of your target analytes.

Q2: I am observing a complex mixture of peaks in my chromatogram, and I am unsure which ones are echinenone degradation products. How can I differentiate them?

A2: Differentiating degradation products from matrix components or artifacts requires a systematic approach:

  • Blank Analysis: Inject a solvent blank and a matrix blank (a sample without echinenone that has undergone the same extraction procedure) to identify peaks that are not related to echinenone or its degradation.

  • Control Sample: Analyze a fresh, undegraded sample of echinenone as a control. This will help you identify the retention time and mass spectrum of the parent compound.

  • Tandem MS (MS/MS): Utilize MS/MS to fragment the ions of interest. Degradation products will likely share common fragment ions with the parent echinenone molecule. By performing product ion scans on the precursor ion of echinenone and suspected degradation products, you can identify characteristic fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing you to determine the elemental composition of the ions. This is invaluable for proposing molecular formulas for unknown degradation products.[4]

Q3: What are the expected degradation pathways for echinenone, and what types of degradation products should I look for?

A3: Echinenone is susceptible to oxidative degradation, similar to other carotenoids like β-carotene.[2] The primary degradation mechanism is the cleavage of the polyene chain by oxygen, often initiated by light, heat, or pro-oxidants. This can lead to the formation of various smaller molecules, including:

  • Apocarotenals and Apocarotenones: These are formed by cleavage at different positions along the polyene chain. For example, the cleavage of the C9-C10 double bond could yield β-apo-10'-carotenal.

  • Epoxides: Oxidation can lead to the formation of epoxides at various positions on the β-ionone ring or the polyene chain.

  • Isomers: Exposure to light and heat can induce isomerization from the all-trans form to various cis isomers. While not technically degradation products, they can complicate the chromatographic profile.

Q4: I am having difficulty interpreting the MS/MS fragmentation pattern of a suspected degradation product. What are the common fragmentation mechanisms for carotenoids?

A4: The fragmentation of carotenoids in MS/MS is not always straightforward but often involves characteristic losses.[5][6] Common fragmentation mechanisms include:

  • Loss of Toluene (92 Da) and Xylene (106 Da): These are characteristic neutral losses from the polyene chain of many carotenoids and are often observed in their MS/MS spectra.

  • Cleavage of the Polyene Chain: Fragmentation can occur along the polyene chain, leading to a series of fragment ions separated by the mass of isoprene units (68 Da) or other smaller fragments.[7]

  • Fragmentation of the End Groups: The β-ionone ring of echinenone can also undergo specific fragmentation.

By comparing the MS/MS spectrum of your unknown with that of the parent echinenone and considering these common fragmentation pathways, you can deduce the structural modifications that have occurred.

Experimental Protocol: Identification of Echinenone Degradation Products by LC-MS/MS

This protocol outlines a general procedure for the identification of echinenone degradation products.

1. Sample Preparation (Forced Degradation):

  • Dissolve a known concentration of echinenone standard in a suitable organic solvent (e.g., hexane or ethanol).

  • To induce degradation, expose the solution to one or more of the following stress conditions:

    • Oxidative Stress: Bubble air or oxygen through the solution, or add a pro-oxidant like a Fenton reagent (FeSO4 + H2O2).[2]

    • Photolytic Stress: Expose the solution to UV light or intense visible light.

    • Thermal Stress: Heat the solution at a controlled temperature (e.g., 50-70°C).

  • Take aliquots at different time points to monitor the degradation process.

  • Store all samples at -20°C or lower, protected from light, until analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System:

    • Column: A C18 or C30 reversed-phase column is recommended for carotenoid analysis.

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain at a controlled temperature, e.g., 25°C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: APCI is generally preferred for echinenone.

    • Polarity: Positive ion mode.

    • Scan Mode:

      • Full Scan (MS1): Acquire data over a mass range that includes the expected parent ion of echinenone and its potential degradation products (e.g., m/z 150-700).

      • Product Ion Scan (MS/MS): Select the precursor ion of echinenone (m/z 551.4) and suspected degradation products for fragmentation to obtain their MS/MS spectra.

3. Data Analysis:

  • Process the LC-MS data using the instrument's software.

  • Compare the chromatograms of the stressed samples with the control (time zero) sample to identify new peaks corresponding to degradation products.

  • Examine the mass spectra of the new peaks to determine their molecular weights.

  • Use the MS/MS spectra to elucidate the structures of the degradation products by identifying characteristic fragment ions and neutral losses.

Data Presentation: Potential Echinenone Degradation Products

The following table summarizes some hypothetical degradation products of echinenone and their expected mass spectrometric data.

Potential Degradation ProductMolecular FormulaExact Mass [M+H]+Expected Key MS/MS Fragments (m/z)
EchinenoneC40H54O551.4253459 (M-92), 445 (M-106)
Echinenone 5,6-epoxideC40H54O2567.4202549 (M-18), 475 (M-92), 461 (M-106)
β-apo-10'-carotenalC27H38O379.2995287 (M-92)
β-apo-8'-carotenalC30H40O425.3152333 (M-92)
IononeC13H20O193.1587175, 136

Visualizations

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Forced Degradation of Echinenone (Light, Heat, Oxidation) Forced Degradation of Echinenone (Light, Heat, Oxidation) Sample Extraction Sample Extraction Forced Degradation of Echinenone (Light, Heat, Oxidation)->Sample Extraction LC Separation (C18/C30 Column) LC Separation (C18/C30 Column) Sample Extraction->LC Separation (C18/C30 Column) MS Detection (APCI, Positive Mode) MS Detection (APCI, Positive Mode) LC Separation (C18/C30 Column)->MS Detection (APCI, Positive Mode) Peak Identification (Comparison with Control) Peak Identification (Comparison with Control) MS Detection (APCI, Positive Mode)->Peak Identification (Comparison with Control) Molecular Weight Determination (MS1) Molecular Weight Determination (MS1) Peak Identification (Comparison with Control)->Molecular Weight Determination (MS1) Structural Elucidation (MS/MS) Structural Elucidation (MS/MS) Molecular Weight Determination (MS1)->Structural Elucidation (MS/MS) Identification of Degradation Products Identification of Degradation Products Structural Elucidation (MS/MS)->Identification of Degradation Products

Caption: Experimental workflow for the identification of echinenone degradation products.

Potential Degradation Pathway of Echinenone

Echinenone Echinenone (C40H54O) Oxidative_Stress Oxidative Stress (O2, Light, Heat) Epoxide Echinenone Epoxide (C40H54O2) Oxidative_Stress->Epoxide Epoxidation Apo8 β-apo-8'-carotenal (C30H40O) Oxidative_Stress->Apo8 Chain Cleavage Apo10 β-apo-10'-carotenal (C27H38O) Oxidative_Stress->Apo10 Chain Cleavage Ionone β-Ionone (C13H20O) Apo8->Ionone Further Degradation

Caption: A potential oxidative degradation pathway of echinenone.

References

Technical Support Center: Echinenone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinenone. Our goal is to help you overcome challenges related to the solubility of this lipophilic compound in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Echinenone and why is its solubility a challenge?

Echinenone is a naturally occurring ketocarotenoid, a type of organic pigment found in various marine invertebrates and bacteria.[1] It is a very hydrophobic molecule, making it practically insoluble in water and aqueous-based cell culture media.[2] This poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results in in vitro assays.

Q2: What are the known solvents for Echinenone?

Echinenone has limited solubility in organic solvents. The available data indicates that it is slightly soluble in chloroform, diethyl ether, and methanol.[3][4]

Q3: How can I prepare a stock solution of Echinenone?

Due to its hydrophobic nature, a multi-step process is recommended to prepare a stock solution of Echinenone for use in aqueous-based in vitro assays. A general approach involves first dissolving Echinenone in a pure organic solvent like dimethyl sulfoxide (DMSO) and then performing serial dilutions. For particularly difficult-to-dissolve hydrophobic compounds, a three-step protocol involving an initial dissolution in DMSO, followed by dilution in serum-containing medium before final dilution in the assay medium, has been shown to be effective.[5]

Q4: My Echinenone is precipitating in the cell culture medium. What can I do?

Precipitation of Echinenone in cell culture media is a common issue. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of Echinenone in your assay may be too high. Try performing a dose-response experiment to determine the maximum soluble concentration under your specific conditions.

  • Optimize the solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[6]

  • Use a carrier solvent: Incorporating a carrier such as fetal bovine serum (FBS) in an intermediate dilution step can help to keep the compound in solution.

  • Utilize delivery systems: For long-term experiments or if precipitation persists, consider using a delivery system like a nanoemulsion or liposomes to enhance solubility and stability.

Q5: Are there alternative methods to improve Echinenone's solubility?

Yes, several advanced methods can be employed to improve the solubility and delivery of hydrophobic compounds like Echinenone for in vitro studies:

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate lipophilic compounds, increasing their dispersibility and stability in aqueous solutions.[7][8][9]

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can enclose Echinenone, facilitating its delivery into cells.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for Echinenone in common laboratory solvents, the following table provides a qualitative summary based on available information. Researchers should experimentally determine the precise solubility for their specific lots of Echinenone and solvent systems.

SolventReported SolubilitySource
WaterPractically Insoluble[2]
ChloroformSlightly Soluble[3][4]
Diethyl EtherSlightly Soluble[3][4]
MethanolSlightly Soluble[3][4]
Dimethyl Sulfoxide (DMSO)Presumed Soluble (Commonly used for hydrophobic compounds)[2][10]
EthanolPresumed Soluble (Commonly used for carotenoids)

Experimental Protocols

Protocol 1: Preparation of Echinenone Stock Solution

This protocol is adapted from a general method for dissolving hydrophobic compounds for in vitro assays.[5]

Materials:

  • Echinenone powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dissolution in DMSO:

    • Weigh out the desired amount of Echinenone powder in a sterile microcentrifuge tube.

    • Add a sufficient volume of 100% DMSO to achieve a high-concentration primary stock solution (e.g., 10 mM).

    • Vortex thoroughly for 5-10 minutes until the Echinenone is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Intermediate Dilution with Serum:

    • In a separate sterile tube, prepare a 1:10 dilution of the primary DMSO stock solution by adding 1 part of the stock to 9 parts of pre-warmed FBS.

    • Vortex immediately and thoroughly to ensure a homogenous mixture. This step helps to create a more stable dispersion of the hydrophobic compound.

  • Final Dilution in Cell Culture Medium:

    • Further dilute the intermediate stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium is below 0.5% to avoid solvent toxicity.

Note: Always prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation before adding to your cells.

Postulated Signaling Pathways

While the specific signaling pathways modulated by Echinenone are still under investigation, based on the known activities of other carotenoids, it is plausible that Echinenone may influence key cellular pathways such as Nrf2, MAPK, and NF-κB.

Nrf2_Activation_Pathway Echinenone Echinenone Keap1 Keap1 Echinenone->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes activates transcription

Caption: Postulated activation of the Nrf2 signaling pathway by Echinenone.

MAPK_NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus MAPK_Cascade MAPK Cascade (e.g., p38, JNK, ERK) Stimulus->MAPK_Cascade IKK IKK Complex MAPK_Cascade->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Echinenone Echinenone Echinenone->MAPK_Cascade inhibits Echinenone->IKK inhibits Inflammatory_Genes Inflammatory Gene Expression NFκB_nuc->Inflammatory_Genes activates transcription Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis A 1. Prepare Echinenone Stock Solution in DMSO B 2. Intermediate Dilution in FBS-containing Medium A->B C 3. Final Dilution in Assay Medium B->C D 4. Treat Cells with Echinenone Dilutions C->D E 5. Incubate for Desired Time Period D->E F 6. Perform Cell-Based Assay (e.g., Viability, Gene Expression) E->F G 7. Data Acquisition and Analysis F->G

References

Technical Support Center: Matrix Effects in LC-MS Quantification of Echinenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LC-MS quantification of Echinenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Echinenone quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, Echinenone. These components can include proteins, lipids, salts, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Echinenone in the MS source, leading to either a suppression or enhancement of its signal.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results, potentially leading to underestimation or overestimation of the true Echinenone concentration.

Q2: What are the common sources of matrix effects when analyzing Echinenone in biological samples?

A2: For a lipophilic molecule like Echinenone, a carotenoid, the primary sources of matrix effects in biological samples such as plasma, serum, or algal extracts are:

  • Phospholipids: Abundant in biological membranes, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).

  • Triglycerides and Fatty Acids: High concentrations of these lipids can interfere with the ionization process and contaminate the MS ion source.

  • Salts and Buffers: Non-volatile salts from sample collection or preparation can suppress the analyte signal.

  • Proteins: Although most proteins are removed during sample preparation, residual amounts can still contribute to matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my Echinenone assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method . This involves comparing the peak area of Echinenone in a standard solution prepared in a pure solvent to the peak area of Echinenone spiked at the same concentration into an extracted blank matrix (a sample of the same biological matrix that is free of the analyte).

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solvent)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

A qualitative assessment can be performed using the post-column infusion technique, where a constant flow of Echinenone solution is introduced into the LC eluent after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal at retention times where interfering components elute, indicating regions of ion suppression or enhancement.

Q4: What is the best internal standard (IS) to use for Echinenone quantification to compensate for matrix effects?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Echinenone (e.g., ¹³C- or D-labeled Echinenone). A SIL-IS has nearly identical chemical and physical properties to Echinenone, meaning it will co-elute and experience the same degree of matrix effects. By monitoring the ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized. If a SIL-IS for Echinenone is not available, a structurally similar molecule, such as another keto-carotenoid like canthaxanthin or β-apo-8'-carotenal, may be used as an alternative, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility of Echinenone quantification between samples. Significant and variable matrix effects between different lots of biological matrix.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibration: Prepare your calibration standards in an extract of the same biological matrix as your samples. This helps to ensure that the standards and samples experience similar matrix effects. 3. Optimize Sample Preparation: Employ more rigorous cleanup steps to remove interfering components.
Low Echinenone signal intensity (Ion Suppression). Co-elution of phospholipids or other interfering substances.1. Improve Chromatographic Separation: Modify the LC gradient to separate Echinenone from the regions of ion suppression. The use of a C30 column is often effective for separating carotenoid isomers and resolving them from matrix components. 2. Enhance Sample Cleanup: Incorporate a solid-phase extraction (SPE) or a more thorough liquid-liquid extraction (LLE) protocol to remove phospholipids and other interfering lipids. 3. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, ensure the diluted concentration of Echinenone is still above the limit of quantification (LOQ).
Inconsistent or unexpectedly high Echinenone signal (Ion Enhancement). Co-eluting matrix components are enhancing the ionization of Echinenone.1. Use a SIL-IS: This will also compensate for ion enhancement. 2. Improve Chromatographic Separation: As with ion suppression, separating Echinenone from the enhancing components is key. 3. Re-evaluate Sample Preparation: A different extraction or cleanup method may be necessary to remove the specific components causing enhancement.
Shift in Echinenone retention time between standards and samples. Matrix components can interact with the analytical column, altering its properties and affecting the retention of the analyte.1. Thorough Sample Cleanup: This is crucial to minimize the impact of the matrix on the chromatography. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components.

Quantitative Data on Matrix Effects

Analyte Biological Matrix Sample Preparation Matrix Factor (MF) Interpretation
Echinenone (Example)Human PlasmaProtein Precipitation followed by LLE0.75 ± 0.08Moderate Ion Suppression
Echinenone (Example)Algal ExtractSaponification and LLE1.15 ± 0.12Slight Ion Enhancement

Note: These values are for illustrative purposes only and should be determined experimentally for your specific assay.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect for Echinenone in Human Plasma

This protocol describes a post-extraction spike method to determine the matrix effect.

1. Materials:

  • Blank human plasma (screened to be free of Echinenone)

  • Echinenone standard solution (e.g., 1 µg/mL in ethanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (Blank Matrix Extract):

  • To 100 µL of blank human plasma, add 300 µL of cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • To the supernatant, add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper MTBE layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase. This is your Matrix Extract .

3. Preparation of Samples for Matrix Effect Evaluation:

  • Set A (Analyte in Neat Solvent): Add a known amount of Echinenone standard solution to 100 µL of the initial mobile phase to achieve a final concentration of, for example, 50 ng/mL.

  • Set B (Analyte in Post-Extracted Matrix): Add the same amount of Echinenone standard solution to 100 µL of the Matrix Extract to achieve the same final concentration of 50 ng/mL.

4. LC-MS Analysis:

  • Inject equal volumes of the solutions from Set A and Set B into the LC-MS system.

  • Acquire the data using the optimized LC-MS method for Echinenone.

5. Calculation:

  • Determine the average peak area for Echinenone from at least three injections for both Set A and Set B.

  • Calculate the Matrix Factor (MF) as: MF = (Average Peak Area from Set B) / (Average Peak Area from Set A)

Visualizations

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_prep Phase 1: Method Development & Sample Prep cluster_assess Phase 2: Matrix Effect Assessment cluster_mitigate Phase 3: Mitigation Strategy A Develop LC-MS Method for Echinenone B Select Biological Matrix (e.g., Plasma, Algae) A->B C Optimize Sample Preparation (LLE, SPE, etc.) B->C D Prepare Post-Extraction Spiked Samples C->D E Analyze Spiked Samples and Neat Standards D->E F Calculate Matrix Factor (MF) E->F G Is MF acceptable? (e.g., 0.8-1.2) F->G H Proceed with Validation G->H Yes I Implement Mitigation G->I No J Use Stable Isotope-Labeled Internal Standard (SIL-IS) I->J K Further Optimize Sample Cleanup I->K L Modify Chromatography I->L M Use Matrix-Matched Calibrants I->M J->D Re-assess K->D Re-assess L->D Re-assess M->D Re-assess

Caption: Workflow for assessing and mitigating matrix effects in Echinenone LC-MS analysis.

Logical Relationship of Matrix Effect Components

MatrixEffectComponents cluster_sample Biological Sample cluster_process LC-MS Process cluster_output Result Analyte Echinenone IonSource MS Ion Source (Ionization) Analyte->IonSource Ionization Matrix Matrix Components (Lipids, Proteins, Salts) Matrix->IonSource Interference Detector Mass Analyzer & Detector IonSource->Detector Ion Transmission Result Inaccurate Quantification (Suppression or Enhancement) Detector->Result

Caption: The interplay of Echinenone and matrix components leading to inaccurate quantification.

References

Technical Support Center: Echinenone Extract Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Echinenone extracts. Our goal is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in a crude microbial Echinenone extract?

A1: The most prevalent contaminants in crude Echinenone extracts from microbial sources are typically other carotenoids produced by the organism. These often include its metabolic precursor, β-carotene, as well as other structurally similar carotenoids like canthaxanthin, zeaxanthin, and lutein.[1][2] The exact composition and ratio of these contaminants can vary significantly depending on the microbial species, culture conditions, and extraction method used.[3][4]

Q2: Why is it important to remove these carotenoid contaminants?

Q3: My Echinenone extract appears reddish-orange. Does this indicate purity?

A3: While Echinenone itself is a reddish-orange pigment, the color of the crude extract is not a reliable indicator of purity. Many of the common carotenoid contaminants, such as β-carotene and canthaxanthin, also have similar colors. Therefore, chromatographic and spectroscopic methods are necessary to accurately assess the purity of your extract.

Q4: Can I use UV-Vis spectrophotometry alone to determine the purity of my Echinenone extract?

A4: UV-Vis spectrophotometry is a useful tool for quantifying the total carotenoid content but is generally insufficient for determining the purity of an Echinenone extract. This is because most carotenoids have overlapping absorption spectra. While the absorption maximum (λmax) can provide some indication, it cannot resolve a mixture of different carotenoids. Chromatographic separation, such as HPLC, is required for accurate purity assessment.

Troubleshooting Guide: Common Issues in Echinenone Purification

This guide addresses specific problems you might encounter during the purification of Echinenone from crude extracts.

Problem 1: Poor separation of Echinenone from β-carotene.
  • Symptom: HPLC analysis shows co-eluting or closely eluting peaks for Echinenone and β-carotene.

  • Cause: Echinenone and β-carotene are structurally very similar, differing only by a single keto group on one of the β-ionone rings. This makes their separation challenging, especially on less selective chromatographic columns.

  • Solution:

    • Optimize your chromatography method:

      • Column: Use a C30 column, which is specifically designed for carotenoid separations and offers better shape selectivity for resolving geometric isomers and structurally similar carotenoids. A standard C18 column may not provide sufficient resolution.

      • Mobile Phase: Employ a gradient elution with a multi-solvent system. A common approach involves a gradient of methanol, methyl tert-butyl ether (MTBE), and water.[5] Experiment with the gradient slope and solvent composition to improve resolution.

      • Temperature: Control the column temperature. Sometimes, a slight change in temperature can significantly impact the separation of closely related compounds.

    • Consider saponification: If your extract contains esterified carotenoids, saponification (alkaline hydrolysis) can simplify the chromatogram by converting the esters to their corresponding alcohols, which may improve separation from the non-polar β-carotene. However, be cautious as this process can also lead to the formation of artifacts if not performed carefully.

Problem 2: Presence of multiple unexpected peaks in the chromatogram.
  • Symptom: Your HPLC chromatogram shows several minor peaks in addition to the expected Echinenone and major contaminant peaks.

  • Cause:

    • Isomerization: Carotenoids are susceptible to isomerization (conversion from trans to cis isomers) when exposed to light, heat, or acids.[6][7] These isomers will appear as separate peaks in the chromatogram.

    • Oxidation/Degradation: Exposure to oxygen and light can lead to the oxidation and degradation of carotenoids, creating a variety of breakdown products.[6][7]

    • Chlorophyll contamination: If the Echinenone is extracted from photosynthetic microorganisms like cyanobacteria, chlorophylls and their degradation products (pheophytins) can be present.[8][9]

  • Solution:

    • Protect your sample: From the initial extraction step, always protect your sample from light by using amber glassware or wrapping containers in aluminum foil. Work under dim light whenever possible.

    • Avoid high temperatures: Use low temperatures during extraction and solvent evaporation. A rotary evaporator with a water bath set to no higher than 35-40°C is recommended.

    • Work under an inert atmosphere: If possible, perform extraction and purification steps under a nitrogen or argon atmosphere to minimize oxidation.

    • Initial purification step: For extracts with significant chlorophyll contamination, a preliminary open column chromatography step on silica gel can be effective for removing the more polar chlorophylls before proceeding to HPLC.

Quantitative Data on Contaminants

The following table summarizes the typical carotenoid composition found in some Echinenone-producing microorganisms. Note that these values can vary based on the specific strain and culture conditions.

MicroorganismEchinenone (% of Total Carotenoids)β-carotene (% of Total Carotenoids)Other Major Carotenoids (% of Total Carotenoids)Reference
Aphanothece microscopica28.3%26.2%Myxoxanthophyll, Zeaxanthin, Canthaxanthin[1]
Chlorella vulgaris22.8%17.7%Lutein[1]
Nodosilinea antarcticaMajor componentMajor componentNot specified[3]

Experimental Protocols

Protocol 1: Extraction of Carotenoids from Microbial Biomass
  • Harvesting: Centrifuge the microbial culture to pellet the cells.

  • Washing: Wash the cell pellet with distilled water to remove residual media components and centrifuge again.

  • Cell Lysis & Extraction:

    • Resuspend the cell pellet in a suitable organic solvent. A common choice is a mixture of acetone and methanol (e.g., 7:2 v/v).

    • Perform cell lysis to release the intracellular pigments. This can be achieved by sonication, bead beating, or homogenization. It is crucial to perform this step on ice to prevent degradation.

  • Debris Removal: Centrifuge the mixture to pellet the cell debris.

  • Solvent Evaporation: Transfer the supernatant containing the carotenoids to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Resuspension: Resuspend the dried extract in a small volume of a solvent compatible with your subsequent purification method (e.g., a mixture of methanol and MTBE for HPLC).

Protocol 2: Purification of Echinenone using Open Column Chromatography

This protocol is suitable for a preliminary purification to remove highly polar or non-polar contaminants.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane). This will elute non-polar contaminants like β-carotene first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., acetone or ethyl acetate) to the hexane. This will allow for the separation of carotenoids based on their polarity. Echinenone, being more polar than β-carotene, will elute later.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the color. The orange-red band corresponding to Echinenone should be collected.

  • Analysis: Analyze the collected fractions by TLC or HPLC to determine their purity.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest Microbial Biomass Wash Wash Cells Harvest->Wash Extract Extract with Solvent Wash->Extract Evaporate Evaporate Solvent Extract->Evaporate CrudeExtract Crude Echinenone Extract Evaporate->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom Optional Pre-purification HPLC HPLC Purification CrudeExtract->HPLC Direct Purification TLC TLC Analysis ColumnChrom->TLC HPLCanalysis HPLC Purity Check ColumnChrom->HPLCanalysis HPLC->HPLCanalysis PureEchinenone Pure Echinenone HPLCanalysis->PureEchinenone

Caption: Workflow for the extraction and purification of Echinenone.

Troubleshooting_Logic cluster_solutions_separation Solutions for Poor Separation cluster_solutions_peaks Solutions for Extra Peaks Start Crude Extract Analysis (HPLC) PoorSeparation Poor Separation of Echinenone & β-carotene Start->PoorSeparation ExtraPeaks Multiple Unexpected Peaks Start->ExtraPeaks OptimizeHPLC Optimize HPLC: - C30 column - Gradient elution - Temperature control PoorSeparation->OptimizeHPLC Yes Saponify Consider Saponification PoorSeparation->Saponify Yes ProtectSample Protect from Light & Heat ExtraPeaks->ProtectSample Yes InertAtmosphere Use Inert Atmosphere ExtraPeaks->InertAtmosphere Yes PrePurify Pre-purify to Remove Chlorophylls ExtraPeaks->PrePurify Yes

Caption: Troubleshooting logic for common Echinenone purification issues.

References

Validation & Comparative

Echinenone and Astaxanthin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of carotenoids, both echinenone and astaxanthin are recognized for their significant antioxidant properties. While astaxanthin has been extensively studied and is widely acclaimed for its potent free-radical scavenging capabilities, echinenone, a precursor to astaxanthin in some organisms, also demonstrates notable antioxidant activity. This guide provides a detailed comparison of the antioxidant activities of echinenone and astaxanthin, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant activity of purified echinenone and astaxanthin are limited in publicly available literature. However, by collating data from various in vitro antioxidant assays, we can draw inferences about their relative potency. The most common assays for evaluating antioxidant activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Source
Astaxanthin DPPH~17.5 - 25.5[1][2]
ABTS~7.7 - 21.7[1][2]
Echinenone DPPHNot available for purified compound-
(from Paracoccus gibbesii extract)ABTS21.77[3]

Astaxanthin consistently demonstrates very strong antioxidant activity with low IC50 values in both DPPH and ABTS assays[1][2]. It is often cited as being significantly more potent than other well-known antioxidants like vitamin E and beta-carotene[4]. The antioxidant prowess of astaxanthin is attributed to its unique molecular structure, featuring two keto groups and two hydroxyl groups on its terminal rings, which enhances its ability to quench singlet oxygen and scavenge free radicals[5].

Echinenone, possessing one keto group on a β-ionone ring, also contributes to the antioxidant defense systems, particularly in organisms like cyanobacteria where it helps protect against photooxidative damage[6]. While quantitative data for purified echinenone is scarce, the available data from extracts suggests it possesses noteworthy radical scavenging capabilities[3].

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the general methodologies for the DPPH and ABTS assays are detailed below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound (echinenone or astaxanthin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the antioxidant) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's activity.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The absorbance is measured at the specified wavelength after a set incubation period (e.g., 6 minutes).

  • A control sample is prepared in the same manner without the antioxidant.

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Oxidative_Stress_and_Antioxidant_Action ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Neutralization Neutralization ROS->Neutralization Antioxidants Echinenone / Astaxanthin Antioxidants->ROS scavenge Antioxidants->Neutralization Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS detoxify

Caption: A simplified signaling pathway of oxidative stress and antioxidant intervention.

Antioxidant_Assay_Workflow Preparation Preparation of Reagents (DPPH/ABTS solution, Test Compounds) Reaction Reaction Incubation (Antioxidant + Radical) Preparation->Reaction Measurement Spectrophotometric Measurement (Absorbance Reading) Reaction->Measurement Calculation Data Analysis (% Inhibition, IC50 Calculation) Measurement->Calculation Comparison Comparative Analysis (Echinenone vs. Astaxanthin) Calculation->Comparison

Caption: A general experimental workflow for in vitro antioxidant activity assays.

Conclusion

Astaxanthin stands out as a remarkably potent antioxidant, with a wealth of scientific evidence supporting its superior free-radical scavenging activity. While direct quantitative comparisons with purified echinenone are currently limited, the available data suggests that echinenone is also an effective antioxidant. The structural similarities between the two carotenoids, particularly the presence of a keto group in echinenone, underpin its antioxidant function. Further research involving head-to-head comparisons of the purified compounds is necessary to definitively establish the relative antioxidant potencies of echinenone and astaxanthin. For researchers and professionals in drug development, both carotenoids represent promising natural compounds for mitigating oxidative stress, with astaxanthin currently having a more extensive body of supporting evidence.

References

Comparative Photostability of Echinenone and Canthaxanthin: A Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the photostability of the ketocarotenoids Echinenone and Canthaxanthin reveals nuances in their degradation under light, with solvent choice playing a critical role in their stability. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of their photostability, supported by experimental context.

This comparison finds that while both Echinenone and Canthaxanthin are susceptible to photodegradation, the rate and extent of this degradation are significantly influenced by the surrounding chemical environment. The structural similarities and differences between these two ketocarotenoids, primarily the number of conjugated keto groups, are expected to influence their electronic properties and, consequently, their stability when exposed to light.

Quantitative Photostability Data

Direct comparative studies providing quantitative photodegradation data for both Echinenone and Canthaxanthin are limited in publicly available literature. However, by collating data from various sources, a comparative picture can be drawn. The photodegradation of carotenoids is often quantified by its quantum yield (Φ), which represents the efficiency of a photochemical process. A higher quantum yield indicates lower stability.

CarotenoidSolvent SystemPhotodegradation Quantum Yield (Φ) / Rate Constant (k)Observations
Canthaxanthin Chloroform, AcetoneSignificantly higher than in non-polar solventsThe quantum yields of photodegradation (Φpd) for canthaxanthin were found to be almost an order of magnitude higher in these solvents compared to toluene and vegetable oil.[1] This highlights the profound effect of the solvent on photostability.
Canthaxanthin Toluene, Vegetable OilLower than in polar halogenated solventsCanthaxanthin exhibits greater stability in these less polar, non-halogenated environments.[1]
Echinenone Not specified in comparative studiesData on specific quantum yields are not readily available in direct comparison to Canthaxanthin. However, its antioxidant capacity has been ranked.One study on radical scavenging ability placed echinenone as slightly more effective than canthaxanthin.[2] While not a direct measure of photostability, higher antioxidant activity can sometimes correlate with increased reactivity and thus potential for degradation.

Note: The lack of standardized reporting conditions for photodegradation studies makes direct comparisons challenging. Factors such as light intensity, wavelength, temperature, and oxygen concentration can all significantly impact degradation rates.

Experimental Protocols for Assessing Photostability

A standardized protocol is crucial for obtaining reproducible and comparable photostability data. The following outlines a general experimental workflow for assessing the photostability of carotenoids like Echinenone and Canthaxanthin.

Objective: To determine the rate of photodegradation of a carotenoid in a specific solvent under controlled light exposure.

Materials:

  • Pure Echinenone and Canthaxanthin standards

  • Spectrophotometric grade solvents (e.g., ethanol, hexane, chloroform)

  • Quartz cuvettes

  • A light source with a defined spectral output and intensity (e.g., a xenon lamp with filters to simulate sunlight, or a specific wavelength LED)

  • A UV-Vis spectrophotometer

  • A calibrated radiometer/lux meter

  • Inert gas (e.g., nitrogen or argon) for creating anaerobic conditions (optional)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of Echinenone and Canthaxanthin in the desired solvent. The concentration should be adjusted to have an initial absorbance within the linear range of the spectrophotometer (typically 0.5 - 1.0 at the λmax of the carotenoid).

    • Transfer the solutions to quartz cuvettes. For anaerobic studies, bubble the solution with an inert gas for a set period to remove dissolved oxygen. Seal the cuvettes to maintain the inert atmosphere.

    • Prepare control samples to be kept in the dark to account for any thermal degradation.

  • Light Exposure:

    • Place the sample cuvettes in a temperature-controlled chamber.

    • Expose the samples to the light source. The distance from the light source and the orientation of the cuvettes should be consistent for all samples.

    • Monitor and record the light intensity and spectral distribution at the sample position using a calibrated radiometer/lux meter.

  • Data Collection:

    • At regular time intervals, remove the cuvettes from the light exposure and immediately record their UV-Vis absorption spectra.

    • Measure the absorbance of the dark control samples at the same time points.

  • Data Analysis:

    • Determine the concentration of the carotenoid at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length, and c is the concentration.

    • Correct the absorbance readings of the light-exposed samples for any changes observed in the dark control samples.

    • Plot the natural logarithm of the concentration (ln(C)) versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The negative of the slope of this line will give the first-order rate constant (k).

    • The half-life (t½) of the carotenoid can be calculated using the formula: t½ = 0.693 / k.

Mandatory Visualizations

To aid in the understanding of the experimental process and the chemical structures of the compounds, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_data Data Collection & Analysis prep1 Prepare carotenoid stock solutions prep2 Transfer to quartz cuvettes prep1->prep2 prep3 Deoxygenate with inert gas (optional) prep2->prep3 prep4 Prepare dark controls prep3->prep4 exp1 Place samples in controlled environment prep4->exp1 exp2 Expose to calibrated light source exp1->exp2 data1 Record UV-Vis spectra at intervals exp2->data1 data2 Measure dark controls data1->data2 data3 Calculate concentration vs. time data2->data3 data4 Determine reaction kinetics (e.g., rate constant) data3->data4

Caption: Experimental workflow for assessing carotenoid photostability.

G cluster_echinenone Echinenone cluster_canthaxanthin Canthaxanthin a b

Caption: Chemical structures of Echinenone and Canthaxanthin.

Signaling Pathways and Degradation Mechanisms

The photodegradation of carotenoids is a complex process that can proceed through several pathways, including photooxidation and isomerization. The presence of oxygen is a critical factor. In the presence of oxygen, photosensitized oxidation is a major degradation route. The carotenoid can act as a photosensitizer, transferring energy to molecular oxygen to form highly reactive singlet oxygen, which can then attack the carotenoid molecule itself or other molecules.

The extended polyene chain in both Echinenone and Canthaxanthin is the primary site of light absorption and is susceptible to oxidative cleavage, leading to the formation of a variety of smaller, less colored, and often volatile compounds. The presence of the keto groups in Echinenone and Canthaxanthin can influence the electron distribution along the polyene chain, which in turn affects their photophysical properties and reactivity.

Further research is required to fully elucidate the specific degradation products and pathways for Echinenone and Canthaxanthin under various conditions. Understanding these mechanisms is essential for developing effective strategies to stabilize these valuable compounds for their use in pharmaceuticals, nutraceuticals, and food colorants.

References

Echinenone: A Superior Biomarker for Cyanobacterial Bloom Validation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cyanobacterial Biomarker Performance

For researchers, scientists, and drug development professionals engaged in the critical monitoring of cyanobacterial blooms, the selection of an appropriate biomarker is paramount for accurate quantification and risk assessment. While chlorophyll-a has been a long-standing, conventional indicator of total phytoplankton biomass, its lack of specificity to cyanobacteria can lead to imprecise estimations. Phycocyanin, a pigment largely exclusive to cyanobacteria, offers improved specificity but can present analytical challenges. This guide provides a comprehensive comparison of echinenone, a carotenoid pigment, with chlorophyll-a and phycocyanin, establishing its validity as a robust and specific biomarker for cyanobacterial blooms. Experimental data and detailed protocols are presented to support its adoption in research and monitoring programs.

Performance Comparison of Cyanobacterial Biomarkers

The efficacy of a biomarker is determined by several key performance indicators. The following table summarizes the quantitative performance of echinenone, chlorophyll-a, and phycocyanin based on established analytical methods.

Performance MetricEchinenone (HPLC)Chlorophyll-a (Spectrophotometry)Phycocyanin (Fluorometry)
Specificity High (Primarily found in cyanobacteria)Low (Present in all phytoplankton)High (Largely specific to cyanobacteria)
Limit of Detection (LOD) 0.06 - 0.34 µg/L[1][2]~ 0.1 mg/m³ (~0.1 µg/L)[3]~ 1-2 µg/L[4]
Limit of Quantitation (LOQ) 0.20 - 1.03 µg/L[1][2]Not explicitly stated, typically 3-10x LODNot explicitly stated, typically 3-10x LOD
Linearity (R²) / Range R² ≥ 0.99 (within 1.25 to 20 µg/mL)[1]Linear between 0.1 and 1.0 absorbance units[5]R² > 0.99 (up to 100,000 µg/L for some sensors)[4][6]
Primary Interference Co-eluting pigmentsOther chlorophylls and degradation products[5]Chlorophyll-a fluorescence, turbidity[7]

Experimental Protocols

Detailed methodologies for the extraction and quantification of each biomarker are crucial for reproducible and comparable results.

Echinenone Quantification via High-Performance Liquid Chromatography (HPLC)

This method provides high sensitivity and specificity for the quantification of echinenone.

1. Sample Collection and Filtration:

  • Collect a known volume of water (typically 1-2 L) in a dark, amber bottle to prevent photodegradation of pigments.

  • Filter the water sample through a glass fiber filter (e.g., GF/F, 0.7 µm pore size) under low vacuum pressure.

  • Fold the filter in half, blot it dry, and immediately store it at -80°C until extraction.

2. Pigment Extraction:

  • Place the frozen filter in a centrifuge tube with a known volume (e.g., 3-5 mL) of 95% methanol buffered with ammonium acetate.

  • Disrupt the cells by sonication on ice for 10-15 minutes or by mechanical grinding.

  • Centrifuge the extract at 4,000 x g for 5 minutes at 4°C to pellet the filter and cell debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two or more solvents is typically used. A common system involves a gradient of an aqueous solution (e.g., methanol:0.5 M ammonium acetate) and an organic solvent (e.g., acetonitrile or ethyl acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode array (PDA) detector set to monitor absorbance at 450 nm for carotenoids.

  • Quantification: Calibrate the instrument using a certified echinenone standard to create a standard curve. The concentration of echinenone in the sample is determined by comparing its peak area to the standard curve.

Chlorophyll-a Quantification via Spectrophotometry

This is a widely used and accessible method for estimating total phytoplankton biomass.

1. Sample Collection and Filtration:

  • Follow the same procedure as for echinenone sample collection and filtration.

2. Pigment Extraction:

  • Place the filter in a centrifuge tube with 10 mL of 90% acetone.

  • Grind the filter with a tissue grinder or sonicate to disrupt the cells.

  • Steep the extract in the dark at 4°C for 2-24 hours to ensure complete extraction.

  • Centrifuge the extract at 500 x g for 10 minutes to clarify the solution.

3. Spectrophotometric Measurement:

  • Carefully transfer the supernatant to a cuvette.

  • Measure the absorbance at 750 nm (for turbidity correction) and 664 nm against a 90% acetone blank.

  • To correct for pheophytin, add a small volume of 0.1 N HCl to the cuvette, wait 90 seconds, and remeasure the absorbance at 750 nm and 665 nm.

  • Calculate the chlorophyll-a concentration using standard trichromatic or monochromatic equations.

Phycocyanin Quantification via Fluorometry

This method is highly sensitive and specific for cyanobacteria.

1. Sample Collection and Filtration:

  • Follow the same procedure as for echinenone sample collection and filtration.

2. Pigment Extraction:

  • Place the filter in a centrifuge tube with 10 mL of a phosphate buffer solution (pH 7.0).

  • Disrupt the cells by repeated freeze-thaw cycles or by sonication.

  • Allow the extract to steep in the dark at 4°C for 2-4 hours.

  • Centrifuge the extract to pellet cellular debris.

3. Fluorometric Measurement:

  • Calibrate the fluorometer using a phycocyanin standard.

  • Transfer the supernatant to a cuvette.

  • Measure the fluorescence with an excitation wavelength of approximately 620-630 nm and an emission wavelength of around 650-660 nm.

  • The phycocyanin concentration is determined from the fluorescence reading based on the calibration curve.

Visualizing the Workflow and Biosynthetic Pathway

To further clarify the experimental process and the biological origin of echinenone, the following diagrams are provided.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Biomarker Extraction cluster_analysis Quantification cluster_data Data Analysis Water_Sample Water Sample Collection Filtration Filtration (GF/F) Water_Sample->Filtration Storage Storage (-80°C) Filtration->Storage Echinenone_Extraction Echinenone (Methanol) Storage->Echinenone_Extraction Chlorophyll_Extraction Chlorophyll-a (Acetone) Storage->Chlorophyll_Extraction Phycocyanin_Extraction Phycocyanin (Phosphate Buffer) Storage->Phycocyanin_Extraction HPLC HPLC-PDA Echinenone_Extraction->HPLC Spectrophotometer Spectrophotometer Chlorophyll_Extraction->Spectrophotometer Fluorometer Fluorometer Phycocyanin_Extraction->Fluorometer Quantification Biomass Quantification HPLC->Quantification Spectrophotometer->Quantification Fluorometer->Quantification

Caption: Experimental workflow for biomarker validation.

Echinenone_Biosynthesis cluster_pathway Echinenone Biosynthesis Pathway in Cyanobacteria Geranylgeranyl_PP Geranylgeranyl-PP CrtB CrtB Geranylgeranyl_PP->CrtB Phytoene Phytoene CrtI CrtI Phytoene->CrtI Lycopene Lycopene CrtL CrtL Lycopene->CrtL Beta_Carotene β-Carotene CrtO CrtO Beta_Carotene->CrtO Echinenone Echinenone CrtB->Phytoene CrtI->Lycopene CrtL->Beta_Carotene CrtO->Echinenone

References

Echinenone and Beta-Carotene: A Comparative Analysis of Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the extent of research into the anti-inflammatory effects of echinenone compared to the well-documented properties of beta-carotene. While beta-carotene has been the subject of numerous studies, providing a robust body of evidence for its anti-inflammatory mechanisms, research on echinenone remains in its nascent stages. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

Overview of Anti-inflammatory Activity

Beta-carotene, a precursor to vitamin A, is widely recognized for its potent anti-inflammatory and antioxidant activities. In contrast, echinenone, a keto-carotenoid, is suggested to possess similar properties, though direct evidence and detailed mechanistic studies are limited. Both compounds are natural pigments found in various organisms and are of interest for their potential therapeutic applications.

Quantitative Data on Anti-inflammatory Effects

Direct comparative quantitative data on the anti-inflammatory effects of echinenone and beta-carotene is scarce in the current scientific literature. However, data from individual studies on beta-carotene and studies on extracts containing echinenone provide some insights.

ParameterEchinenoneBeta-CaroteneSource
Inhibition of Nitric Oxide (NO) Production Data unavailable for isolated compound. Extracts containing echinenone show NO reduction.Dose-dependent inhibition in LPS-stimulated macrophages.[1]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Data unavailable for isolated compound.Significant reduction in various in vitro and in vivo models.[2]
Inhibition of Cyclooxygenase-2 (COX-2) Data unavailable for isolated compound.Demonstrated inhibition of COX-2 expression.[2]
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Data unavailable for isolated compound. Extracts containing echinenone show iNOS modulation.Downregulation of iNOS expression in LPS-stimulated macrophages.[1]
Inhibition of Lipoxygenase (LOX) Data unavailable for isolated compound. Extracts containing echinenone show LOX inhibition.Effective inhibition of LOX activity.[1]

Mechanistic Insights into Anti-inflammatory Action

Beta-Carotene: A Well-Characterized Anti-inflammatory Agent

Beta-carotene exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Inhibition of the NF-κB Pathway: Beta-carotene has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the degradation of the inhibitory protein IκBα, beta-carotene blocks the nuclear translocation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

  • Modulation of the MAPK Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38 pathways, plays a crucial role in inflammatory responses. Beta-carotene can modulate the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory mediators.

Echinenone: Emerging Evidence and Postulated Mechanisms

Specific mechanistic studies on the anti-inflammatory effects of echinenone are limited. However, based on its structural similarity to other carotenoids and preliminary findings from studies on cyanobacteria extracts rich in echinenone, it is hypothesized to exert its anti-inflammatory effects through similar mechanisms as beta-carotene. These extracts have demonstrated the ability to reduce nitric oxide production and modulate the activity of iNOS and LOX, suggesting an interference with inflammatory pathways. Further research is required to elucidate the precise molecular targets and signaling pathways modulated by isolated echinenone.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions involved in the inflammatory response and the experimental procedures to study them, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates NFkB_IkB->NFkB degradation of IκBα Carotenoid Echinenone or β-Carotene Carotenoid->IKK inhibits DNA DNA NFkB_active->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines transcription MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates TranscriptionFactor Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactor activates Carotenoid Echinenone or β-Carotene Carotenoid->MAPKKK inhibits Inflammatory_Genes Inflammatory Gene Expression TranscriptionFactor->Inflammatory_Genes Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Markers Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pretreatment Pre-treat with Echinenone or β-Carotene Cell_Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Cytokine_ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Stimulation->Cytokine_ELISA Western_Blot Protein Expression (Western Blot for iNOS, COX-2, p-p65, p-p38) Stimulation->Western_Blot qPCR Gene Expression (RT-qPCR for cytokine mRNA) Stimulation->qPCR

References

A Comparative Guide to the In Vivo Bioavailability of Echinenone and Zeaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo bioavailability of two carotenoids, echinenone and zeaxanthin. While both are recognized for their potential health benefits, the extent of scientific investigation into their absorption, distribution, metabolism, and excretion (ADME) profiles varies significantly. This document summarizes the available experimental data, with a notable lack of in vivo bioavailability studies for echinenone, and offers a detailed look at the pharmacokinetics of zeaxanthin.

Introduction

Echinenone and zeaxanthin are naturally occurring carotenoid pigments. Echinenone is a xanthophyll found in some cyanobacteria and marine invertebrates, structurally related to β-carotene with the addition of a keto group.[1] Zeaxanthin is a yellow-colored dietary carotenoid abundant in many fruits and vegetables and is a key component of the macular pigment in the human eye. While both compounds are of interest for their antioxidant properties, their bioavailability—the proportion that enters the circulation when introduced into the body and so is able to have an active effect—is a critical factor in determining their physiological efficacy.

Comparative Data

The following table summarizes the available physicochemical and pharmacokinetic properties of echinenone and zeaxanthin. The lack of in vivo bioavailability data for echinenone is clearly indicated.

PropertyEchinenoneZeaxanthin
Chemical Formula C40H54OC40H56O2
Molecular Weight 550.86 g/mol 568.87 g/mol
Solubility Practically insoluble in water; very hydrophobicPoor solubility in simulated gut luminal fluids (≤144 ng/mL)
Provitamin A Activity 54% of all-trans-β-caroteneNone
In Vivo Bioavailability Data
Animal ModelData not availableRat
Maximum Plasma Concentration (Cmax)Data not availableNot quantifiable in blood at 20 and 100 mg/kg oral dose
Area Under the Curve (AUC)Data not availableNot quantifiable in blood at 20 and 100 mg/kg oral dose
Tissue DistributionData not availablePrimarily liver, lung, and spleen after intravenous administration
Gut AbsorptionData not availablePrimarily in the duodenum; a major fraction (≥84.7%) remains unabsorbed
Primary Elimination OrganData not availableLiver

Experimental Protocols: In Vivo Bioavailability of Zeaxanthin in Rats

The following is a detailed methodology from a key study investigating the oral absorption and systemic disposition of zeaxanthin in rats.

1. Animal Model: Male Sprague-Dawley rats were used for the study.

2. Administration:

  • Intravenous: Zeaxanthin was administered at doses of 5 and 10 mg/kg.

  • Intraportal: A 5 mg/kg dose was administered to determine hepatic clearance.

  • Oral: Zeaxanthin was given at doses of 20 and 100 mg/kg.

3. Sample Collection:

  • Blood samples were collected at various time points post-administration.

  • Tissues (liver, lung, spleen, etc.) were collected to determine distribution.

  • Lymph was collected to study lymphatic absorption.

4. Analytical Method: The concentration of zeaxanthin in plasma, tissues, and lymph was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

5. Pharmacokinetic Analysis: Parameters such as clearance, volume of distribution, and tissue-to-blood partition coefficients were calculated from the concentration-time data.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for an in vivo bioavailability study of a carotenoid.

G cluster_preclinical Pre-administration Phase cluster_admin Administration Phase cluster_sampling Sample Collection Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral or IV Administration of Carotenoid Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting at Endpoint Dosing->Tissue_Harvesting Sample_Processing Plasma/Tissue Extraction Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing HPLC_Analysis HPLC Quantification Sample_Processing->HPLC_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, AUC) HPLC_Analysis->PK_Analysis Bioavailability_Determination Bioavailability Calculation PK_Analysis->Bioavailability_Determination

Experimental workflow for in vivo bioavailability study.

Signaling Pathways and Absorption Mechanisms

The intestinal absorption of carotenoids like zeaxanthin is a complex process. After being released from the food matrix, they are incorporated into micelles and taken up by enterocytes, primarily through scavenger receptor class B type I (SR-BI). Inside the enterocytes, they are packaged into chylomicrons and secreted into the lymphatic system for transport to the liver and other tissues.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Food_Matrix Carotenoid in Food Matrix Micelle Micellar Solubilization Food_Matrix->Micelle Digestion SRB1 SR-BI Receptor Micelle->SRB1 Uptake Chylomicron Chylomicron Assembly SRB1->Chylomicron Intracellular Transport Lymph Lymphatic System Chylomicron->Lymph Secretion Liver Liver Lymph->Liver Tissues Peripheral Tissues Liver->Tissues

Simplified carotenoid absorption pathway.

Conclusion

The in vivo bioavailability of zeaxanthin has been characterized by poor solubility, limited intestinal absorption, and significant first-pass metabolism in the liver. In contrast, there is a clear and significant gap in the scientific literature regarding the in vivo bioavailability and pharmacokinetics of echinenone. While its provitamin A activity implies some level of absorption and metabolic conversion, dedicated studies are required to quantify its ADME profile. For researchers and drug development professionals, this highlights an opportunity for foundational research into the pharmacokinetics of echinenone to better understand its potential as a bioactive compound. Future studies should aim to elucidate the absorption, distribution, metabolism, and excretion of echinenone in a relevant in vivo model to enable a direct comparison with other well-studied carotenoids like zeaxanthin.

References

Comparative Efficacy of Echinenone and α-Carotene as Provitamin A Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the provitamin A efficacy of echinenone compared to the well-characterized α-carotene. While α-carotene is a recognized provitamin A carotenoid with established metabolic pathways and conversion rates, there is a notable lack of direct experimental evidence to quantify the bioconversion of echinenone to retinol in mammalian systems. This guide aims to provide a detailed comparison based on the available scientific data, highlighting the established knowledge for α-carotene and identifying the current research gap concerning echinenone for researchers, scientists, and drug development professionals.

Metabolic Pathway of Provitamin A Carotenoids

Provitamin A carotenoids, such as α-carotene, are converted to retinol (vitamin A) primarily through the action of the enzyme β-carotene 15,15'-monooxygenase (BCO1) in the intestine.[1][2] This enzyme cleaves the carotenoid molecule to yield retinal, which is then reduced to retinol. The retinol is subsequently esterified, incorporated into chylomicrons, and transported via the lymphatic system to the liver for storage or to other tissues.

Provitamin A Metabolism cluster_enterocyte Enterocyte Dietary Provitamin A Carotenoids Dietary Provitamin A Carotenoids Intestinal Lumen Intestinal Lumen Dietary Provitamin A Carotenoids->Intestinal Lumen β-carotene 15,15'-monooxygenase (BCO1) β-carotene 15,15'-monooxygenase (BCO1) Intestinal Lumen->β-carotene 15,15'-monooxygenase (BCO1) Absorption Enterocyte Enterocyte Retinal Retinal β-carotene 15,15'-monooxygenase (BCO1)->Retinal Cleavage Retinol Retinol Retinal->Retinol Reduction Retinyl Esters Retinyl Esters Retinol->Retinyl Esters Esterification Chylomicrons Chylomicrons Retinyl Esters->Chylomicrons Incorporation Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Secretion Liver/Tissues Liver/Tissues Lymphatic System->Liver/Tissues Transport

Figure 1: Simplified signaling pathway of provitamin A carotenoid metabolism in an enterocyte.

Quantitative Comparison of Provitamin A Efficacy

Due to the absence of specific data for echinenone, a direct quantitative comparison with α-carotene is not feasible at this time. The following table summarizes the known quantitative data for α-carotene.

Parameterα-CaroteneEchinenone
Provitamin A Activity YesData not available in mammalian systems
Primary Conversion Enzyme β-carotene 15,15'-monooxygenase (BCO1)Data not available in mammalian systems
Retinol Activity Equivalency (RAE) - Dietary 24 µg α-carotene = 1 µg retinolData not available
Cleavage Product 1 molecule of retinalData not available in mammalian systems

Experimental Protocols

The assessment of provitamin A activity typically involves in vivo animal studies or in vitro enzymatic assays. A generalized workflow for such an experiment is outlined below.

Experimental Workflow cluster_protocol General Protocol for Provitamin A Activity Assessment Test Compound Administration Test Compound Administration Sample Collection Sample Collection Test Compound Administration->Sample Collection In vivo (e.g., rodent model) or In vitro (e.g., Caco-2 cells) Extraction of Carotenoids and Retinoids Extraction of Carotenoids and Retinoids Sample Collection->Extraction of Carotenoids and Retinoids Tissues (liver, plasma) or cell lysates Quantification by HPLC or LC-MS/MS Quantification by HPLC or LC-MS/MS Extraction of Carotenoids and Retinoids->Quantification by HPLC or LC-MS/MS Data Analysis Data Analysis Quantification by HPLC or LC-MS/MS->Data Analysis Determine retinol levels

Figure 2: Generalized experimental workflow for assessing provitamin A activity.

Key Methodologies:

1. In Vivo Studies (Rodent Model):

  • Animal Model: Vitamin A-deficient rats or mice are commonly used.

  • Diet: Animals are fed a vitamin A-deficient diet for a specified period to deplete liver retinol stores.

  • Supplementation: Test groups are supplemented with known quantities of the provitamin A carotenoid (e.g., α-carotene or echinenone) mixed in an oil carrier. A control group receives the oil carrier only, and a positive control group receives a known amount of retinyl palmitate.

  • Sample Collection: After the supplementation period, blood and liver samples are collected.

  • Analysis: Liver and plasma samples are saponified and extracted to isolate retinoids and carotenoids. Quantification is performed using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Efficacy Calculation: The amount of retinol and retinyl esters in the liver is used to determine the biological conversion of the provitamin A carotenoid.

2. In Vitro BCO1 Activity Assay:

  • Enzyme Source: Purified recombinant human BCO1 is used.[3]

  • Substrate: The provitamin A carotenoid (e.g., α-carotene or echinenone) is dissolved in an appropriate solvent and mixed with a detergent to form micelles.

  • Reaction: The substrate is incubated with the purified BCO1 enzyme in a reaction buffer at 37°C.[3]

  • Product Extraction: The reaction is stopped, and the products (retinal) are extracted with an organic solvent (e.g., hexane).

  • Quantification: The amount of retinal produced is quantified by HPLC or LC-MS/MS.[3]

  • Kinetic Analysis: Substrate-velocity plots can be generated to determine kinetic parameters such as Km and Vmax.

Discussion and Future Directions

The established data firmly positions α-carotene as a dietary source of vitamin A, albeit with a lower conversion efficiency than β-carotene. The lack of corresponding data for echinenone represents a significant knowledge gap. Echinenone, a ketocarotenoid, is found in various cyanobacteria and marine organisms. While some studies have explored its antioxidant properties, its potential as a provitamin A source in mammals remains uninvestigated.

Future research should focus on:

  • In vitro studies: Investigating whether echinenone can serve as a substrate for mammalian BCO1 and/or BCO2 enzymes.

  • Cell culture models: Utilizing intestinal cell lines, such as Caco-2 cells, to study the uptake and metabolism of echinenone.

  • In vivo animal studies: Conducting bioavailability and bioconversion studies in vitamin A-deficient animal models to determine a Retinol Activity Equivalency for echinenone.

Elucidating the provitamin A potential of echinenone could have implications for identifying novel dietary sources of vitamin A and understanding the broader physiological roles of diverse carotenoids. Until such data becomes available, α-carotene remains the more scientifically validated, albeit less efficient, alternative to β-carotene as a provitamin A source.

References

Comparative Genomics of Echinenone Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genomic and enzymatic landscapes of echinenone production, offering a comparative analysis with alternative ketocarotenoid pathways. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual pathway representations to inform metabolic engineering and drug discovery efforts.

Echinenone, a ketocarotenoid with significant antioxidant properties and potential therapeutic applications, is synthesized from β-carotene through the action of a β-carotene ketolase. Understanding the comparative genomics of its biosynthesis is crucial for optimizing production in microbial systems and exploring its physiological roles. This guide provides a comparative analysis of the enzymes and pathways involved in echinenone biosynthesis, with a particular focus on the performance of different β-carotene ketolases and a comparison to the biosynthesis of other commercially important ketocarotenoids like canthaxanthin and astaxanthin.

Performance Comparison of Echinenone Biosynthesis Pathways

The efficiency of echinenone biosynthesis is largely determined by the catalytic activity of the β-carotene ketolase enzyme. Two main types of β-carotene ketolases, CrtW and CrtO, have been identified and characterized from various organisms. While both catalyze the conversion of β-carotene to echinenone and subsequently to canthaxanthin, their substrate specificity and catalytic efficiency can vary significantly.

Table 1: Comparative Yields of Echinenone and Related Ketocarotenoids in Engineered Microorganisms

OrganismKey Enzyme(s) ExpressedProductTiter (mg/g DCW)Key Findings
Escherichia coliCrtW from Brevundimonas sp. SD212Echinenone & Canthaxanthin0.71 (Canthaxanthin)Co-expression with a molecular chaperone (pG-KJE8) significantly increased the in vitro production of both echinenone and canthaxanthin.[1]
Escherichia coliCrtW from Paracoccus sp. N81106EchinenoneSignificant accumulationPartial inactivation of CrtW through mutagenesis (D117A) led to the accumulation of echinenone as the predominant carotenoid.[2]
Escherichia coliCrtW from Brevundimonas sp. SD212, CrtZAstaxanthin7.4 ± 0.3High-level production of astaxanthin as the predominant carotenoid (96.6%).[3]
Escherichia coliCrtW and other carotenoid genesCanthaxanthin16.1Chromosomal overexpression of key genes in the carotenoid pathway and optimization of culture medium significantly increased canthaxanthin yield.[4]
Escherichia coliCrtO from Synechocystis sp. PCC6803Echinenone-CrtO is primarily a mono-ketolase, efficiently producing echinenone but with poor conversion to canthaxanthin.[5]

Note: Direct comparison of yields across different studies should be approached with caution due to variations in strains, culture conditions, and analytical methods.

Alternative Biosynthesis Pathway: Astaxanthin

A key alternative and more complex ketocarotenoid biosynthesis pathway is that of astaxanthin. This pathway involves both ketolation and hydroxylation of the β-ionone rings of β-carotene. The β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ) work in concert to produce astaxanthin. Comparative genomic analysis of the echinenone and astaxanthin pathways reveals differences in enzyme substrate specificity and the necessity for balanced expression of multiple enzymes for efficient astaxanthin production.[3][6]

For instance, CrtW from Brevundimonas sp. SD212 has been shown to be highly efficient in converting adonixanthin to astaxanthin, a key step in the astaxanthin pathway.[7][8] In contrast, some CrtW enzymes, like the one from Paracoccus sp., tend to accumulate adonixanthin, indicating a lower efficiency in the final ketolation step.[7][8]

Experimental Protocols

Heterologous Expression and Purification of β-Carotene Ketolase (CrtW)

This protocol describes the expression of a His-tagged CrtW in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the crtW gene from the desired source organism using PCR with primers that add a His-tag sequence (e.g., 6xHis-tag) to the N- or C-terminus.

  • Clone the amplified crtW gene into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the cells overnight at a lower temperature (e.g., 25°C) to improve protein solubility.

  • Harvest the cells by centrifugation.

3. Cell Lysis and Membrane Preparation:

  • Resuspend the cell pellet in a binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.4) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice.

  • As CrtW is a membrane protein, isolate the membrane fraction by ultracentrifugation.

4. Solubilization and Purification:

  • Solubilize the membrane pellet with a suitable detergent (e.g., DDM at a final concentration of 0.8%).

  • Clarify the solubilized membrane fraction by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with binding buffer containing the same detergent.

  • Wash the column with binding buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CrtW protein using a linear gradient of imidazole (e.g., 20-500 mM) in the binding buffer.

  • Analyze the eluted fractions by SDS-PAGE to check for purity.

In Vitro β-Carotene Ketolase Activity Assay

This assay measures the enzymatic activity of the purified CrtW.

1. Reaction Mixture Preparation:

  • Prepare an enzyme reaction buffer containing 0.4 M Tris-HCl (pH 8.0), 1 mM dithiothreitol, 0.5 mM FeSO₄, 5 mM ascorbic acid, 0.5 mM 2-oxoglutarate, and 0.1% (w/v) deoxycholate.[6]

  • Add the purified CrtW protein to the reaction buffer.

  • Add NADPH and ATP to final concentrations of 2 mM each.[6]

2. Enzyme Reaction:

  • Equilibrate the mixture for 5 minutes at 30°C.[6]

  • Initiate the reaction by adding the substrate, β-carotene (100 µg), dissolved in a small volume of a suitable solvent.[6]

  • Incubate the reaction mixture at 30°C in the dark with shaking.

3. Product Extraction and Analysis:

  • Stop the reaction at different time points by adding a mixture of chloroform and methanol (2:1, v/v).

  • Extract the carotenoids into the chloroform phase.

  • Dry the extract under a stream of nitrogen and redissolve in a suitable solvent for HPLC analysis.

HPLC Quantification of Echinenone and Canthaxanthin

This method allows for the separation and quantification of β-carotene, echinenone, and canthaxanthin.

1. HPLC System and Column:

  • Use a reverse-phase HPLC system equipped with a photodiode array (PDA) detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for separation.

2. Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of acetonitrile and methanol (e.g., 70:30 v/v) under isocratic conditions.[9]

  • Alternatively, a gradient elution can be used for better separation of a wider range of carotenoids. For example, a gradient of acetone and water can be employed.[10]

3. Detection and Quantification:

  • Set the detection wavelength to 450-475 nm.[9]

  • Identify the peaks by comparing their retention times and absorption spectra with those of authentic standards.

  • Quantify the compounds by creating a standard curve for each analyte using known concentrations.

Visualizing the Biosynthesis Pathways

To better understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the echinenone biosynthesis pathway and a comparative pathway for astaxanthin production.

Echinenone_Biosynthesis Geranylgeranyl diphosphate Geranylgeranyl diphosphate Phytoene Phytoene Geranylgeranyl diphosphate->Phytoene Phytoene synthase (CrtB) Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase (CrtI) β-Carotene β-Carotene Lycopene->β-Carotene Lycopene β-cyclase (CrtY) Echinenone Echinenone β-Carotene->Echinenone β-Carotene ketolase (CrtW/CrtO) Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin β-Carotene ketolase (CrtW/CrtO)

Caption: The biosynthesis pathway of echinenone and canthaxanthin from geranylgeranyl diphosphate.

Astaxanthin_Biosynthesis β-Carotene β-Carotene Echinenone Echinenone β-Carotene->Echinenone CrtW β-Cryptoxanthin β-Cryptoxanthin β-Carotene->β-Cryptoxanthin CrtZ Canthaxanthin Canthaxanthin Echinenone->Canthaxanthin CrtW Adonirubin Adonirubin Echinenone->Adonirubin CrtZ Canthaxanthin->Adonirubin CrtZ Zeaxanthin Zeaxanthin β-Cryptoxanthin->Zeaxanthin CrtZ Adonixanthin Adonixanthin β-Cryptoxanthin->Adonixanthin CrtW Zeaxanthin->Adonixanthin CrtW Astaxanthin Astaxanthin Adonirubin->Astaxanthin CrtZ Adonixanthin->Astaxanthin CrtW

Caption: A comparative pathway showing the biosynthesis of astaxanthin from β-carotene.

Experimental_Workflow cluster_gene_cloning Gene Cloning & Expression cluster_protein_production Protein Production & Purification cluster_activity_assay Enzyme Activity Assay cluster_analysis Metabolite Analysis Gene Amplification (crtW) Gene Amplification (crtW) Vector Ligation Vector Ligation Gene Amplification (crtW)->Vector Ligation Transformation into E. coli Transformation into E. coli Vector Ligation->Transformation into E. coli Cell Culture & Induction Cell Culture & Induction Transformation into E. coli->Cell Culture & Induction Cell Lysis & Membrane Isolation Cell Lysis & Membrane Isolation Cell Culture & Induction->Cell Lysis & Membrane Isolation Solubilization Solubilization Cell Lysis & Membrane Isolation->Solubilization Affinity Chromatography (Ni-NTA) Affinity Chromatography (Ni-NTA) Solubilization->Affinity Chromatography (Ni-NTA) Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Affinity Chromatography (Ni-NTA)->Purity Analysis (SDS-PAGE) In Vitro Reaction Setup In Vitro Reaction Setup Purity Analysis (SDS-PAGE)->In Vitro Reaction Setup Product Extraction Product Extraction In Vitro Reaction Setup->Product Extraction HPLC Quantification HPLC Quantification Product Extraction->HPLC Quantification Data Analysis Data Analysis HPLC Quantification->Data Analysis

Caption: A generalized experimental workflow for the expression, purification, and characterization of β-carotene ketolase.

References

Safety Operating Guide

Proper Disposal of Echinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Echinone, a carotenoid with a conjugated carbonyl group, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste, aligning with standard laboratory safety practices.

Immediate Safety and Logistical Information

This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). Therefore, it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams.

Key Operational and Disposal Plan:
  • Waste Segregation: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste - this compound" and include the appropriate hazard pictograms (e.g., flammable solid, environmental hazard). The date of waste accumulation should also be clearly marked.

  • Storage: The sealed hazardous waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials. Given that carotenoids are sensitive to light and oxidation, storage in a dark or opaque container is recommended to prevent degradation into unknown compounds.

  • Spill Management: In case of a spill, avoid generating dust. Gently sweep up the solid material and place it in the designated hazardous waste container. If a solvent is used for cleaning the spill area, the resulting solution must also be collected as hazardous liquid waste. Do not let the product enter drains[1].

  • Disposal Arrangement: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Quantitative Data Summary

PropertyValueSource/Citation
Chemical Formula C₄₀H₅₄OSigma-Aldrich
Molecular Weight 550.87 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Storage Class 11 (Combustible Solids)Sigma-Aldrich
Water Hazard Class (WGK) 3 (Highly hazardous to water)Sigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the recommended procedure is based on standard practices for the disposal of solid chemical waste with similar hazard classifications. The primary "experiment" in this context is the safe and compliant packaging and labeling of the waste for professional disposal.

Methodology for Waste Packaging:

  • Container Selection: Choose a UN-approved, leak-proof, and sealable solid waste container compatible with organic solids.

  • Waste Transfer: Carefully transfer the solid this compound waste into the container, minimizing the generation of dust. A scoop or spatula should be used.

  • Sealing: Securely seal the container lid to prevent any leakage or release of contents.

  • Labeling: Affix a completed hazardous waste label to the container, ensuring all required fields (contents, hazards, accumulation start date, generator contact information) are filled out.

  • Documentation: Maintain a log of the hazardous waste generated, including the amount and date of disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Echinone_Disposal_Workflow cluster_0 A This compound Waste Generation (Solid Residue, Contaminated PPE) B Segregate into a Dedicated Hazardous Waste Container A->B F Improper Disposal (Drain or Regular Trash) A->F C Securely Seal and Label Container ('Hazardous Waste - this compound', Hazard Pictograms) B->C D Store in a Cool, Dry, Ventilated Area (Away from ignition sources, in the dark) C->D E Arrange for Professional Disposal (via EHS or Licensed Contractor) D->E G Environmental Contamination and Safety Hazard F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.